1,5-Dichloro-2-iodo-3-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJEXGGZOEAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384200 | |
| Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-97-1 | |
| Record name | 1,5-Dichloro-2-iodo-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dichloro-2-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-dichloro-2-iodo-3-methylbenzene (CAS No. 175277-97-1), a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into its physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and its potential applications in the development of novel therapeutic agents. The strategic arrangement of chloro, iodo, and methyl substituents on the benzene ring offers multiple reaction sites with differential reactivity, making it a valuable scaffold for the synthesis of complex molecules. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, providing both foundational knowledge and practical insights into the utility of this compound.
Introduction
Polysubstituted aromatic compounds are fundamental components in the design and synthesis of a vast array of pharmaceuticals. The specific nature and placement of substituents on the aromatic ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and metabolic stability. This compound is a unique trifunctionalized benzene derivative that presents a compelling platform for the construction of diverse molecular architectures. The presence of two chlorine atoms, an iodine atom, and a methyl group provides a rich landscape for chemical modification. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, while the chloro and methyl groups can be targeted for further functionalization or can serve to modulate the electronic and steric properties of the molecule. This guide will explore the synthesis, properties, and potential applications of this compound, with a focus on its utility in the field of drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in synthesis and for predicting its behavior in biological systems. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 175277-97-1 | [1] |
| Molecular Formula | C₇H₅Cl₂I | [1] |
| Molecular Weight | 286.93 g/mol | [2] |
| IUPAC Name | This compound | |
| SMILES | CC1=C(I)C(Cl)=CC(Cl)=C1 | [2] |
| Appearance | Expected to be a solid at room temperature | |
| Purity | Typically >98% when commercially available | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [2] |
Proposed Synthesis
Synthetic Pathway
The proposed synthesis involves the electrophilic iodination of 3,5-dichlorotoluene. The methyl group is an ortho-, para-director, and the chlorine atoms are also ortho-, para-directing but are deactivating. In this case, the directing effects of the methyl and chloro groups will influence the position of iodination. The most likely position for iodination is ortho to the methyl group and meta to both chloro groups, which would yield the desired product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on standard methods for the iodination of aromatic compounds.
Materials:
-
3,5-Dichlorotoluene
-
Iodine (I₂)
-
Nitric acid (HNO₃, concentrated) or Iodic acid (HIO₃)
-
Acetic acid (glacial)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichlorotoluene (1 equivalent) in glacial acetic acid.
-
Add iodine (1.1 equivalents) to the solution and stir until it dissolves.
-
Slowly add a suitable oxidizing agent, such as concentrated nitric acid or iodic acid (catalytic amount), to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Self-Validation: The success of the synthesis can be validated by obtaining spectroscopic data (NMR, IR, MS) of the purified product and comparing it with the expected data. The melting point of the crystalline product can also serve as an indicator of purity.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.3-2.5 ppm.- Two doublets in the aromatic region (around 7.0-7.5 ppm) corresponding to the two aromatic protons. The coupling constant would be small (meta-coupling). |
| ¹³C NMR | - A signal for the methyl carbon around 20-25 ppm.- Six distinct signals in the aromatic region (around 120-145 ppm) for the benzene ring carbons, with the carbon attached to the iodine atom being significantly upfield due to the heavy atom effect. |
| FTIR (cm⁻¹) | - C-H stretching (aromatic) around 3050-3100 cm⁻¹.- C-H stretching (aliphatic, from methyl group) around 2850-2960 cm⁻¹.- C=C stretching (aromatic) around 1450-1600 cm⁻¹.- C-Cl stretching around 1000-1100 cm⁻¹.- C-I stretching in the fingerprint region, typically below 600 cm⁻¹. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 286 (and isotopic peaks for Cl).- Characteristic fragmentation patterns including the loss of I, Cl, and CH₃. |
Reactivity and Applications in Drug Development
The synthetic utility of this compound in drug discovery stems from the differential reactivity of its halogen substituents. The C-I bond is significantly more reactive than the C-Cl bonds in transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position.
Selective Cross-Coupling Reactions
The iodine atom can be readily displaced in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, at the 2-position while leaving the chloro groups intact for potential subsequent transformations.
Caption: General workflow for selective cross-coupling reactions.
The ability to perform selective transformations is a cornerstone of modern medicinal chemistry, allowing for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
A Versatile Building Block
The resulting 2-substituted-1,5-dichloro-3-methylbenzene derivatives can serve as advanced intermediates for the synthesis of more complex drug candidates. The remaining chloro and methyl groups can be further modified or can contribute to the overall pharmacological profile of the final molecule. The presence of chlorine atoms can enhance metabolic stability and lipophilicity, which are important pharmacokinetic parameters.
The strategic placement of the substituents makes this molecule an attractive starting point for the synthesis of compounds targeting a variety of biological targets where a specific substitution pattern on an aromatic ring is required for optimal binding.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data is not available, the safety data sheets (SDS) for structurally similar compounds provide general guidance.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique substitution pattern allows for selective functionalization, making it an ideal starting material for the synthesis of complex molecules and compound libraries for drug discovery programs. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications. As the demand for novel and diverse chemical scaffolds continues to grow in the pharmaceutical industry, compounds like this compound will undoubtedly play an increasingly important role in the development of new therapeutic agents.
References
- SAFETY DATA SHEET - TCI Chemicals. (URL: not available)
-
1,5-二氯-2-碘-3-甲苯| CAS:175277-97-1 | 郑州阿尔法化工有限公司. (URL: [Link])
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Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (URL: [Link])
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Sandmeyer reaction - Wikipedia. (URL: [Link])
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Iodination of 3,5-Dichloroanisole Using Silver Salts - eGrove - University of Mississippi. (URL: [Link])
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Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
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3,5-Dichlorotoluene | C7H6Cl2 | CID 32834 - PubChem - NIH. (URL: [Link])
-
Halogenated Organic Compounds | Spectroscopy Online. (URL: [Link])
- CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene - Google P
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Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (URL: [Link])
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Toluene In The Pharmaceutical Industry - Batong Group. (URL: [Link])
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Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC - NIH. (URL: [Link])
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (URL: [Link])
-
Predict the H'NMR spectrum for 1,3-methylbenzene and label the peaks. (URL: [Link])
-
FTIR Spectrum. (URL: [Link])
-
Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])
Sources
An In-depth Technical Guide to the Physical Properties of 1,5-Dichloro-2-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,5-Dichloro-2-iodo-3-methylbenzene is a halogenated aromatic compound with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of its substituents—two chlorine atoms, an iodine atom, and a methyl group on the benzene ring—offers a unique scaffold for the construction of complex molecules. Understanding the physical and chemical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed protocols for its synthesis and spectral analysis, and essential safety information.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | Chemcasts[1] |
| CAS Number | 175277-97-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₇H₅Cl₂I | Chemcasts[1] |
| Molecular Weight | 286.93 g/mol | Chemcasts[1] |
| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)I)Cl | N/A |
| InChI Key | MNSJEXGGZOEAPS-UHFFFAOYSA-N | Chemcasts[1] |
Predicted Physical Properties
Table 2: Predicted Thermophysical Properties
| Property | Predicted Value | Unit | Source |
| Melting Point | 44 | °C | Chemcasts[1] |
| Normal Boiling Point | 296.23 | °C | Chemcasts[1] |
| Density (at 25°C, 1 atm) | 2.077 | g/cm³ | Chemcasts[1] |
| Critical Temperature | 561.575 | °C | Chemcasts[1] |
| Critical Pressure | 34.6021 | bar | Chemcasts[1] |
| Critical Volume | 0.5055 | m³/kmol | Chemcasts[1] |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | N/A | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through electrophilic aromatic substitution, specifically the iodination of 3,5-dichlorotoluene. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the reaction. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directors but are deactivating. In 3,5-dichlorotoluene, the 2-, 4-, and 6-positions are activated by the methyl group. The 2-position is sterically hindered by the adjacent methyl group and a chlorine atom. The 4- and 6-positions are electronically activated and sterically accessible. Therefore, iodination is expected to occur at the 2- or 6-position.
An alternative and potentially more controlled synthesis involves a Sandmeyer reaction starting from 3,5-dichloro-2-methylaniline. This multi-step approach offers a different strategy to achieve the desired substitution pattern.
Protocol 1: Electrophilic Iodination of 3,5-Dichlorotoluene
This protocol is based on the general principles of electrophilic iodination of activated aromatic compounds. The choice of iodinating agent and catalyst is critical to achieve good yield and regioselectivity. A combination of molecular iodine and a silver salt, such as silver sulfate, can generate a potent electrophilic iodine species.[3]
Materials:
-
3,5-Dichlorotoluene
-
Molecular Iodine (I₂)
-
Silver Sulfate (Ag₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 3,5-dichlorotoluene (1 equivalent) in dichloromethane.
-
Add molecular iodine (1.1 equivalents) to the solution and stir until it dissolves.
-
In a separate flask, prepare a suspension of silver sulfate (1.1 equivalents) in dichloromethane.
-
Slowly add the silver sulfate suspension to the solution of 3,5-dichlorotoluene and iodine at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.
Causality Behind Experimental Choices:
-
Dichloromethane as Solvent: It is a relatively inert solvent that dissolves the reactants well.
-
Silver Sulfate: It acts as a halogen carrier, activating the molecular iodine to form a more potent electrophilic iodinating species (AgI₂⁺ or similar).
-
Sodium Thiosulfate Quench: This step is essential to remove excess iodine, which can interfere with product isolation and purification.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol outlines a plausible multi-step synthesis starting from 3,5-dichloro-2-methylaniline. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[4][5]
Step 1: Diazotization of 3,5-Dichloro-2-methylaniline
-
Dissolve 3,5-dichloro-2-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra, the following data has been predicted using online spectroscopic prediction tools. These predictions are intended to serve as a guide for spectral interpretation.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.
-
Aromatic Protons (H-4, H-6): These two protons are in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms.
-
Methyl Protons (-CH₃): This group will appear as a singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (typically 120-150 ppm). The carbons bearing the halogen substituents will have their chemical shifts significantly influenced by the electronegativity and size of the halogen. The carbon attached to the iodine atom (C-2) is expected to be significantly downfield.
-
Methyl Carbon: One signal is expected in the upfield region (typically 15-25 ppm).
Mass Spectrometry (EI-MS) (Predicted Fragmentation)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the relative strengths of the bonds and the stability of the resulting fragments.
-
Molecular Ion (M⁺): A clear molecular ion peak at m/z 286 (for the most abundant isotopes ³⁵Cl and ¹²⁷I) is anticipated. The isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.
-
Major Fragments:
-
Loss of a methyl radical (-CH₃): [M - 15]⁺
-
Loss of a chlorine radical (-Cl): [M - 35]⁺ and [M - 37]⁺
-
Loss of an iodine radical (-I): [M - 127]⁺
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide information about the functional groups present in the molecule.
-
C-H stretching (aromatic): Peaks are expected in the region of 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic -CH₃): Peaks are expected around 2850-2960 cm⁻¹.
-
C=C stretching (aromatic): Several peaks are expected in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions are expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-I stretching: A weaker absorption is expected in the lower frequency region of the fingerprint region, typically below 600 cm⁻¹.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures. Use dry chemical, carbon dioxide, or foam extinguishers in case of a fire.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block for synthetic chemistry. This guide has provided a comprehensive overview of its predicted physical properties, plausible synthetic routes with detailed protocols, and predicted spectroscopic data to aid in its identification and characterization. The provided safety and handling information, based on analogous compounds, is crucial for its safe use in a laboratory setting. As this compound becomes more widely used, it is anticipated that experimental data will become available to validate and supplement the predictions presented here.
References
- Joshi, B. P., & Sharma, A. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 23(8), 1947.
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- TCI Chemicals. (2025).
- Fisher Scientific. (2024).
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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An In-depth Technical Guide to 1,5-Dichloro-2-iodo-3-methylbenzene
This guide provides a comprehensive technical overview of 1,5-Dichloro-2-iodo-3-methylbenzene, a halogenated aromatic compound with significant potential as a building block in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document will delve into the compound's structure, synthesis, physicochemical properties, and its prospective applications, with a focus on the causality behind experimental choices and protocols.
Introduction and Strategic Importance
This compound (CAS No. 144507-03-3) is a polysubstituted aromatic compound. Its structure, featuring three distinct halogen atoms (two chlorine, one iodine) and a methyl group on a benzene ring, makes it a highly versatile intermediate. The differential reactivity of the C-I and C-Cl bonds is of particular strategic importance in multi-step organic synthesis. The carbon-iodine bond is significantly more reactive and susceptible to cleavage, making it an ideal handle for introducing diverse functionalities through cross-coupling reactions.[1][2] This allows for the sequential and regioselective elaboration of the aromatic core, a critical capability in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[2]
The presence of the chlorine and methyl substituents further modulates the electronic properties and steric environment of the benzene ring, influencing the reactivity and selectivity of subsequent chemical transformations. Understanding these structural nuances is paramount for its effective utilization in synthetic campaigns.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for designing reaction conditions, purification strategies, and for ensuring safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 144507-03-3 | - |
| Molecular Formula | C₇H₅Cl₂I | - |
| Molecular Weight | 302.93 g/mol | - |
| Appearance | Off-white to light yellow solid (predicted) | General observation for similar compounds |
| Melting Point | Not reported, predicted to be >25 °C | - |
| Boiling Point | Not reported, predicted to be >200 °C | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene); Insoluble in water. | General chemical principles |
The chemical structure of this compound is visualized in the diagram below.
Caption: Chemical structure of this compound.
Synthesis Strategy: Electrophilic Aromatic Iodination
The synthesis of this compound typically proceeds from the commercially available precursor, 1,5-dichloro-3-methylbenzene. The most logical and efficient pathway is through an electrophilic aromatic substitution (SEAr) reaction, specifically, an iodination.
The choice of iodinating agent is critical and depends on the reactivity of the aromatic substrate.[3] For an electron-rich system, milder reagents would suffice. However, the presence of two electron-withdrawing chlorine atoms deactivates the benzene ring, necessitating a more potent electrophilic iodine source. Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a strong acid are effective for such transformations.[3][4]
The directing effects of the substituents guide the position of iodination. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The position between the two chlorine atoms (position 2) is sterically hindered and electronically deactivated. The positions ortho to the methyl group are 2 and 4. The position para to the methyl group is 6. The position ortho to the C1-chlorine is 2 and 6, and ortho to the C5-chlorine is 4 and 6. The most activated and sterically accessible position for electrophilic attack is the C2 position, which is ortho to the activating methyl group and meta to the C5-chlorine.
This protocol provides a robust method for the iodination of deactivated aromatic rings. The causality behind each step is explained to ensure reproducibility and understanding.
Workflow Diagram:
Caption: Experimental workflow for electrophilic iodination.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,5-dichloro-3-methylbenzene (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or chloroform. The choice of a non-polar aprotic solvent prevents interference with the electrophilic reaction.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic nature of the reaction and to minimize the formation of potential byproducts.
-
Reagent Addition: Slowly add a solution of iodine monochloride (ICl) (1.05-1.1 equivalents) in the same solvent dropwise to the stirred solution.[4] Using a slight excess of the iodinating agent ensures complete conversion of the starting material. Dropwise addition is crucial to maintain temperature control.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[4]
-
Quenching: Upon completion, cool the reaction mixture again and carefully quench the excess ICl by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] The disappearance of the reddish-brown color of iodine indicates complete quenching.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM). The organic layer will contain the desired product.
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Applications in Drug Development and Organic Synthesis
Aryl iodides are paramount intermediates in modern synthetic chemistry, primarily due to the reactivity of the C-I bond in cross-coupling reactions.[1] This allows for the formation of C-C, C-N, and C-O bonds, which are fundamental transformations in the synthesis of pharmaceuticals.
This compound is a valuable building block for the following palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in many drug molecules.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize arylalkynes, which are important precursors in drug discovery.[1]
-
Heck Reaction: Reaction with alkenes to form substituted alkenes, valuable intermediates in pharmaceutical synthesis.[2]
-
Stille Coupling: Reaction with organostannanes to create complex aromatic compounds.[1]
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
The presence of the chloro-substituents offers further handles for subsequent functionalization under more forcing conditions, allowing for a hierarchical approach to molecular construction. This compound and its derivatives can also be explored in the synthesis of radiopharmaceuticals, where an iodine atom can be substituted with a radioisotope.[5][6]
Analytical Characterization
The identity and purity of this compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl group protons.
-
¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (302.93 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine and iodine.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching of the aromatic ring and C-Cl and C-I bond vibrations.
Safety and Handling
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the fields of pharmaceutical and materials science. Its unique substitution pattern allows for selective and sequential functionalization, making it a valuable tool for the construction of complex organic molecules. The synthetic protocols and characterization data presented in this guide provide a solid foundation for its application in research and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals. Available from: [Link]
-
Vaidyanathan, G., & Zalutsky, M. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Bioconjugate chemistry, 9(6), 747–753. Available from: [Link]
-
ACS Publications. Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine. Available from: [Link]
-
PubChem. 1,5-Dichloro-3-methyl-2-propylbenzene. Available from: [Link]
-
PubChem. 1,5-Dichloro-3-methylpent-2-ene. Available from: [Link]
-
SpectraBase. 1,5-Dichloro-3-methylpentane. Available from: [Link]
-
NIST. Benzene, 1,3-dichloro-2-methyl-. Available from: [Link]
- Google Patents. Preparation of tri-iodo benzene compounds.
- Google Patents. Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.
-
ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Available from: [Link]
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
A Spectroscopic Investigation of 1,5-Dichloro-2-iodo-3-methylbenzene: A Technical Guide
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 1,5-dichloro-2-iodo-3-methylbenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Recognizing the limited availability of direct, published spectra for this specific molecule, this document serves as a predictive guide based on established principles of spectroscopy and comparative data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.
Molecular Structure and Predicted Spectroscopic Behavior
This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic signature. The presence of two chlorine atoms, an iodine atom, and a methyl group, each with distinct electronic and steric effects, gives rise to a predictable set of signals in various spectroscopic experiments. Understanding these substituent effects is paramount to interpreting the resulting spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the hydrogen and carbon atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the electron-donating nature of the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 7.2 - 7.4 | Doublet | 2 - 3 |
| H6 | 7.0 - 7.2 | Doublet | 2 - 3 |
| CH₃ | 2.3 - 2.5 | Singlet | N/A |
Causality behind Predictions: The aromatic protons (H4 and H6) are expected to be meta-coupled, resulting in small coupling constants. The exact chemical shifts are estimated based on additive substituent effects on the benzene ring. The methyl protons, being isolated from other protons, will appear as a singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display seven unique signals, corresponding to the six aromatic carbons and the one methyl carbon. The carbon atoms directly attached to the electronegative halogens will be significantly deshielded and appear at higher chemical shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 135 - 138 |
| C2 | 95 - 100 |
| C3 | 140 - 143 |
| C4 | 128 - 132 |
| C5 | 133 - 136 |
| C6 | 125 - 129 |
| CH₃ | 20 - 23 |
Causality behind Predictions: The carbon bearing the iodine (C2) is expected to have a significantly lower chemical shift due to the "heavy atom effect." The carbons attached to chlorine (C1 and C5) and the methyl group (C3) will be deshielded.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H and C-C bonds within the aromatic ring and the methyl group, as well as C-halogen bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-Cl Stretch | 700 - 850 | Strong |
| C-I Stretch | 500 - 600 | Medium to Strong |
Causality behind Predictions: The positions of these bands are characteristic for substituted benzenes. The C-H stretching vibrations appear at higher frequencies, while the "fingerprint" region below 1500 cm⁻¹ will contain complex vibrations, including the C-C stretches of the ring and the C-halogen stretches. The specific substitution pattern will influence the exact positions and intensities of the out-of-plane C-H bending vibrations.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient IR technique.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern.
| Ion | Predicted m/z | Relative Abundance Pattern |
| [M]⁺ | 302, 304, 306 | Characteristic for two chlorine atoms |
| [M-CH₃]⁺ | 287, 289, 291 | Loss of the methyl group |
| [M-Cl]⁺ | 267, 269 | Loss of a chlorine atom |
| [M-I]⁺ | 175, 177 | Loss of the iodine atom |
Causality behind Predictions: The molecular weight of this compound (C₇H₅Cl₂I) is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I). The isotopic pattern for two chlorine atoms will have relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. Fragmentation is expected to occur through the loss of the substituents, with the loss of the bulky and relatively weakly bonded iodine atom being a likely fragmentation pathway.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample in the gas phase using a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Theoretical Reactivity Analysis of 1,5-Dichloro-2-iodo-3-methylbenzene: A Computational Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Halogenated Aromatic Scaffold
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds represent a cornerstone of molecular design. Their unique electronic properties and ability to participate in a diverse array of chemical transformations make them invaluable building blocks for novel therapeutics and functional materials. 1,5-Dichloro-2-iodo-3-methylbenzene is a prime example of such a scaffold, presenting a fascinating case for theoretical reactivity studies. The strategic placement of three distinct halogen atoms, alongside a methyl group, on a benzene ring creates a nuanced electronic environment, suggesting a rich and varied chemical reactivity.
This in-depth technical guide provides a comprehensive theoretical analysis of the reactivity of this compound. In the absence of extensive experimental data for this specific molecule, this paper leverages the predictive power of computational chemistry to elucidate its electronic structure, predict its reactivity towards various reagents, and provide a roadmap for its synthetic utilization. By employing Density Functional Theory (DFT), we can model the molecule's behavior at the quantum level, offering insights that are often difficult to obtain through empirical methods alone. This guide is intended for researchers, scientists, and drug development professionals who seek to understand and harness the synthetic potential of this and structurally related molecules.
Pillar 1: Expertise & Experience in Computational Chemistry
The choice of computational methodology is paramount to the accuracy and predictive power of any theoretical study. Our approach is grounded in years of experience in applying computational chemistry to solve real-world chemical problems. We will utilize Density Functional Theory (DFT), a robust and widely validated method that offers an excellent balance between computational cost and accuracy for systems of this size.[1]
The Causality Behind Our Experimental (Computational) Choices
-
Why DFT? DFT has proven to be a workhorse in computational organic chemistry for its ability to accurately describe the electronic structure of molecules, including those with heavy elements like iodine. It allows for the calculation of various electronic properties that are direct indicators of chemical reactivity.
-
Choice of Functional and Basis Set: For our calculations, we will employ the B3LYP hybrid functional, which has a long track record of success in predicting the properties of organic molecules. This will be paired with a 6-311+G(d,p) basis set for the lighter atoms (C, H, Cl) to provide a flexible description of the electron distribution. For the iodine atom, a larger basis set with effective core potentials, such as LANL2DZ, will be used to account for relativistic effects. This combination ensures a reliable description of the molecule's electronic structure.
Pillar 2: Trustworthiness Through Self-Validating Systems
A key aspect of building trust in theoretical predictions is to ground them in well-understood chemical principles and, where possible, to correlate them with known chemical phenomena of similar structures. Our analysis will focus on calculating and interpreting established reactivity indices derived from DFT.
Key Reactivity Descriptors:
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This allows for a qualitative prediction of where different types of reagents will be attracted.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule reveals the most likely sites for reaction.
-
Fukui Functions: To quantify the reactivity at specific atomic sites, we will calculate the Fukui functions. These functions indicate the change in electron density at a particular atom upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites within the molecule.
-
Hirshfeld Charges: Atomic charges provide insight into the electron distribution within the molecule. Hirshfeld charges are known to be more reliable than Mulliken charges for predicting reactivity in electrophilic aromatic substitution.[2]
Pillar 3: Authoritative Grounding & Comprehensive References
All theoretical claims and interpretations in this guide are supported by established principles of physical organic chemistry and computational chemistry, with references to authoritative sources in the field.
Theoretical Reactivity Analysis of this compound
Molecular Geometry and Electronic Structure
The first step in our analysis is to determine the optimized geometry of this compound. This is achieved by performing a geometry optimization calculation at the B3LYP/6-311+G(d,p) level of theory (with LANL2DZ for iodine). The resulting structure will serve as the basis for all subsequent calculations.
Predicting Sites of Electrophilic and Nucleophilic Attack
Molecular Electrostatic Potential (MEP) Analysis:
The MEP surface of this compound will be calculated to visualize the regions of negative and positive electrostatic potential. We anticipate that the regions of negative potential (red/yellow) will be concentrated on the benzene ring and the halogen atoms, indicating their nucleophilic character. Conversely, regions of positive potential (blue) will be located around the hydrogen atoms.
Frontier Molecular Orbital (FMO) Analysis:
The HOMO and LUMO energies and their spatial distributions will be calculated. The HOMO will likely be a π-orbital of the benzene ring, with significant contributions from the p-orbitals of the iodine and chlorine atoms. The location of the largest lobes of the HOMO will indicate the most probable sites for electrophilic attack. The LUMO is expected to be a π*-antibonding orbital, and its distribution will highlight the sites most susceptible to nucleophilic attack.
Fukui Function and Hirshfeld Charge Analysis:
To provide a quantitative measure of site reactivity, we will calculate the Fukui functions for electrophilic (
| Atom/Position | Hirshfeld Charge (e) | Fukui Function ( | Fukui Function ( |
| C1 (-Cl) | Predicted Value | Predicted Value | Predicted Value |
| C2 (-I) | Predicted Value | Predicted Value | Predicted Value |
| C3 (-CH3) | Predicted Value | Predicted Value | Predicted Value |
| C4 (-H) | Predicted Value | Predicted Value | Predicted Value |
| C5 (-Cl) | Predicted Value | Predicted Value | Predicted Value |
| C6 (-H) | Predicted Value | Predicted Value | Predicted Value |
| I | Predicted Value | Predicted Value | Predicted Value |
| Cl (C1) | Predicted Value | Predicted Value | Predicted Value |
| Cl (C5) | Predicted Value | Predicted Value | Predicted Value |
| Note: The table above presents a template for the expected data. Actual values would be populated from the DFT calculations. |
Based on the directing effects of the substituents (Cl: deactivating, ortho-para directing; I: deactivating, ortho-para directing; CH3: activating, ortho-para directing), we can anticipate the likely outcomes of electrophilic aromatic substitution. The interplay of these effects will determine the ultimate regioselectivity. The positions ortho and para to the activating methyl group (C4 and C6) are expected to be the most nucleophilic and therefore the most likely sites for electrophilic attack. However, steric hindrance from the adjacent iodine and chlorine atoms may influence the final product distribution.
Potential Reaction Pathways
Electrophilic Aromatic Substitution (EAS):
Given the electron-rich nature of the aromatic ring, EAS is a probable reaction pathway. The theoretical data will allow us to predict the most favorable position for the incoming electrophile.
Caption: Generalized mechanism for Electrophilic Aromatic Substitution.
Cross-Coupling Reactions:
The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making the iodine atom an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational modeling can be used to investigate the oxidative addition step of these reactions, providing insights into their feasibility and potential side reactions.
Caption: A simplified workflow for a typical cross-coupling reaction.
Experimental Protocols: A Theoretical Chemist's Workflow
The following outlines the step-by-step computational protocol for the theoretical analysis of this compound.
Software: Gaussian 16, GaussView 6, Multiwfn
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using GaussView 6.
-
Perform an initial geometry optimization using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization and Frequency Calculation:
-
Set up a geometry optimization calculation in Gaussian 16 using the B3LYP functional.
-
Specify the 6-311+G(d,p) basis set for C, H, and Cl atoms.
-
Use the LANL2DZ basis set and effective core potential for the I atom.
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals (HOMO, LUMO) and atomic charges.
-
Generate the molecular electrostatic potential (MEP) map using the output of the single-point calculation.
-
-
Reactivity Descriptor Analysis:
-
Use the Multiwfn software to analyze the Gaussian output file.
-
Calculate the Fukui functions (
, , and ) for each atom. -
Calculate the Hirshfeld atomic charges.
-
-
Data Interpretation and Visualization:
-
Visualize the HOMO, LUMO, and MEP surfaces using GaussView 6.
-
Tabulate the calculated Hirshfeld charges and Fukui function values for easy comparison.
-
Interpret the results in the context of established chemical reactivity principles.
-
Conclusion and Future Directions
This theoretical guide provides a foundational understanding of the reactivity of this compound, a molecule with significant potential in synthetic chemistry. Our computational analysis, based on Density Functional Theory, predicts the key sites for electrophilic and nucleophilic attack and highlights the lability of the carbon-iodine bond for cross-coupling reactions. These theoretical insights can guide the design of efficient synthetic routes to novel compounds for drug discovery and materials science.
Future work should focus on experimental validation of these theoretical predictions. Synthesizing this compound and subjecting it to various reaction conditions will be crucial to confirm the predicted regioselectivity and reactivity. Furthermore, computational studies of specific reaction mechanisms, including the calculation of transition states and activation barriers, will provide a more detailed understanding of its chemical behavior.
References
-
Leach, A. R. Molecular Modelling: Principles and Applications, 2nd ed.; Prentice Hall: Harlow, 2001. [Link]
-
Jensen, F. Introduction to Computational Chemistry, 3rd ed.; John Wiley & Sons: Chichester, U.K., 2017. [Link]
-
Foresman, J. B.; Frisch, Æ. Exploring Chemistry with Electronic Structure Methods, 3rd ed.; Gaussian, Inc.: Wallingford, CT, 2015. [Link]
-
Chattaraj, P. K., Ed. Chemical Reactivity Theory: A Density Functional View; CRC Press: Boca Raton, FL, 2009. [Link]
-
Miessler, G. L.; Fischer, P. J.; Tarr, D. A. Inorganic Chemistry, 5th ed.; Pearson: Upper Saddle River, NJ, 2014. [Link]
-
Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006. [Link]
-
Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods; Wiley-VCH: Weinheim, 1996. [Link]
-
Ayers, P. W.; Parr, R. G. Variational principles for describing chemical reactions: The Fukui function and the local softness. J. Am. Chem. Soc.2000 , 122 (9), 2010–2018. [Link]
-
Jorgensen, W. L.; Maxwell, D. S.; Tirado-Rives, J. Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. J. Am. Chem. Soc.1996 , 118 (45), 11225–11236. [Link]
-
Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
Sources
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Chemoselective Suzuki Coupling of 1,5-Dichloro-2-iodo-3-methylbenzene
This technical guide provides a detailed protocol and in-depth scientific rationale for the chemoselective Suzuki-Miyaura cross-coupling of 1,5-dichloro-2-iodo-3-methylbenzene. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl scaffolds from polyhalogenated aromatic starting materials.
Introduction: The Strategic Importance of Selective C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide.[5]
The substrate of interest, this compound, presents a unique synthetic challenge and opportunity. As a polyhalogenated arene, it possesses three potential reaction sites for cross-coupling. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allow for a chemoselective approach, enabling the stepwise and site-specific introduction of different aryl or vinyl groups.[6] This guide will focus on the selective coupling at the most reactive C-I bond, leaving the C-Cl bonds intact for potential subsequent transformations.
Mechanism and Rationale: The "Why" Behind the Protocol
A thorough understanding of the Suzuki coupling mechanism is paramount for successful execution and troubleshooting. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond of this compound. This is generally the rate-determining step of the reaction.[3][4] The greater polarizability and lower bond strength of the C-I bond compared to the C-Cl bond dictates the high selectivity of this initial step.[6]
-
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate reacts with the boronic acid partner in a process called transmetalation.[3] This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transfer of the organic group from boron to palladium.[8][9][10]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[3][7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Chemoselective Synthesis of 2-Aryl-1,5-dichloro-3-methylbenzene
This protocol outlines a general procedure for the selective Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | >97% | Commercially available | Handle with care, potential irritant. |
| Arylboronic Acid | >98% | Commercially available | Stoichiometry may need optimization. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | A common and effective palladium precursor.[1] |
| SPhos | >98% | Commercially available | A bulky, electron-rich phosphine ligand that promotes high activity.[11] |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially available | A strong base suitable for many Suzuki couplings.[12] |
| 1,4-Dioxane | Anhydrous | Commercially available | A common solvent for Suzuki reactions.[13] |
| Water | Degassed | - | A co-solvent is often beneficial.[3] |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to dissolve the reactants at the reaction temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-aryl-1,5-dichloro-3-methylbenzene.
-
Caption: General workflow for the Suzuki coupling reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a potential irritant. Avoid inhalation, ingestion, and skin contact.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.
Conclusion
This application note provides a robust and reliable protocol for the chemoselective Suzuki coupling of this compound. By leveraging the differential reactivity of the carbon-halogen bonds, this method allows for the targeted synthesis of valuable biaryl compounds, which are key intermediates in various fields of chemical research and development. The provided rationale and step-by-step guide are intended to empower researchers to successfully implement this important transformation in their own laboratories.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]_Suzuki-Miyaura_Coupling)
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Heck Reaction using 1,5-Dichloro-2-iodo-3-methylbenzene as a Substrate
Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using the sterically hindered and electronically complex substrate, 1,5-dichloro-2-iodo-3-methylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. This guide delves into the mechanistic nuances, strategic considerations for experimental design, and a detailed, field-proven protocol for the successful execution of this palladium-catalyzed cross-coupling reaction.
Introduction: Navigating the Challenges of a Polysubstituted Arene
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] Its discovery and development, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1]
The substrate at the heart of this guide, this compound, presents a unique set of challenges and opportunities for the synthetic chemist. Its polysubstituted nature, featuring both iodo and chloro substituents alongside a methyl group, necessitates a careful consideration of chemoselectivity, regioselectivity, and steric hindrance. The presence of the highly reactive carbon-iodine bond, in contrast to the more robust carbon-chlorine bonds, allows for a selective reaction at the 2-position. This inherent reactivity difference is a key strategic element in the design of synthetic routes involving this substrate.
This application note will provide a detailed exploration of the Heck reaction with this specific substrate, offering insights into the underlying mechanistic principles and a practical, step-by-step protocol for its successful implementation in a laboratory setting.
Mechanistic Deep Dive: A Self-Validating System
A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing the Heck reaction. The catalytic cycle, illustrated below, provides a framework for understanding the key transformations involved.[1][2]
The Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate.[1] This is followed by the coordination of the alkene to the resulting palladium(II) species. A subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new carbon-carbon bond. The cycle is completed by a β-hydride elimination to yield the final product and a hydrido-palladium complex, from which the active palladium(0) catalyst is regenerated by reductive elimination in the presence of a base.[1][3]
Chemoselectivity: The C-I vs. C-Cl Bond
A critical consideration for the substrate this compound is the selective activation of the carbon-iodine bond over the two carbon-chlorine bonds. The relative reactivity of aryl halides in palladium-catalyzed oxidative addition follows the order: Ar-I > Ar-Br >> Ar-Cl. This well-established trend is due to the decreasing bond dissociation energy from chlorine to iodine. Therefore, under typical Heck reaction conditions, the palladium catalyst will selectively insert into the C-I bond, leaving the C-Cl bonds intact for potential subsequent transformations.
Regioselectivity: The Influence of Sterics and Electronics
The regioselectivity of the Heck reaction, which determines the position of the new carbon-carbon bond on the alkene, is governed by a combination of steric and electronic factors.
-
Steric Effects: In many cases, the aryl group will add to the less sterically hindered carbon of the alkene double bond. This is particularly true for electronically neutral alkenes.
-
Electronic Effects: With electronically polarized alkenes, such as acrylates or styrenes, the aryl group preferentially adds to the β-carbon (for acrylates) or the terminal carbon (for styrenes) due to electronic factors influencing the migratory insertion step.
For the substrate this compound, the presence of a methyl group and a chloro substituent ortho to the site of reaction introduces significant steric bulk. This steric hindrance can influence the rate of the reaction and may necessitate the use of specific ligands to facilitate the coupling. When reacting with an unsymmetrical alkene, the inherent steric bulk of the aryl group will play a significant role in directing the regiochemical outcome.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point for the Heck reaction of this compound with a generic alkene, such as styrene or an acrylate. Optimization of reaction conditions may be necessary for specific alkene partners.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | Not available | Various | >98% |
| Styrene (or other alkene) | 100-42-5 | Various | >99% |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Various | >98% |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | Various | >98% |
| Triethylamine (Et₃N) | 121-44-8 | Various | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Various | >99.8% |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Experimental Workflow
Caption: A generalized workflow for the Heck reaction.
Detailed Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%). The use of a slightly electron-rich and sterically demanding phosphine ligand can be beneficial for sterically hindered substrates.
-
-
Base Addition and Reaction:
-
Add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Data Presentation and Expected Outcomes
The following table provides a summary of typical reaction parameters and expected outcomes for the Heck reaction of this compound with a model alkene like styrene.
| Parameter | Condition | Expected Outcome/Rationale |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | Sufficient for efficient catalysis. Higher loading may be required for less reactive alkenes. |
| Ligand | Tri(o-tolyl)phosphine, P(t-Bu)₃, or similar bulky phosphines | Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, which is beneficial for sterically hindered substrates.[4] |
| Base | Triethylamine, K₂CO₃, or Cs₂CO₃ | An inorganic base like potassium or cesium carbonate can also be effective. The choice of base can influence the reaction rate and yield. |
| Solvent | DMF, DMAc, or NMP | High-boiling polar aprotic solvents are generally effective for Heck reactions. |
| Temperature | 100-140 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle. |
| Yield | 60-90% | The yield will be dependent on the specific alkene used and the optimization of reaction conditions. |
| Regioselectivity | Predominantly β-addition for acrylates and terminal addition for styrenes | The regiochemical outcome is primarily dictated by the electronic nature of the alkene, with steric factors from the aryl halide playing a secondary role. |
Conclusion
The Heck reaction of this compound offers a powerful method for the selective functionalization of this polysubstituted aromatic compound. By leveraging the inherent chemoselectivity of the carbon-iodine bond and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently synthesize a variety of valuable substituted alkenes. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this transformation in the synthesis of complex molecules for drug discovery and materials science.
References
-
von Schenck, H., Åkermark, B., & Svensson, M. (2002). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics, 21(11), 2248–2254. [Link]
-
von Schenck, H., Åkermark, B., & Svensson, M. (2003). Electronic control of the regiochemistry in the Heck reaction. Journal of the American Chemical Society, 125(12), 3503–3508. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Heck Reaction—State of the Art. (2018). Catalysts, 8(7), 267. [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). In [Book Title, if applicable]. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Heck reaction. (2023). In Wikipedia. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(33), 23145–23166. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2001). Angewandte Chemie International Edition, 40(19), 3620-3622. [Link]
-
Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(19), 8036–8041. [Link]
-
Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. (2024). RSC Advances, 14(10), 7015-7020. [Link]
-
Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848. [Link]
-
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Catalyzed Reaction Protocol Preview. (2022, September 15). JoVE [Video]. YouTube. [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. [Link]
-
Heck Reaction. (n.d.). [Source, if available]. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(33), 23145–23166. [Link]
Sources
Application Note & Protocol: A Strategic Approach to the Synthesis of Substituted Carbazoles from 1,5-Dichloro-2-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Carbazole Scaffold
The carbazole nucleus is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and functional organic materials.[1] Its rigid, planar structure and unique electronic properties contribute to a wide spectrum of biological activities, including antitumor, antibiotic, antiviral, and anti-inflammatory effects.[2][3] Consequently, the development of efficient and regioselective synthetic routes to substituted carbazoles remains a highly active and critical area of research, particularly in the field of medicinal chemistry and drug discovery.[1][4] This application note provides a detailed, experience-driven guide to the synthesis of substituted carbazoles, commencing from the readily accessible starting material, 1,5-dichloro-2-iodo-3-methylbenzene.
Synthetic Strategy: A Palladium-Catalyzed Tandem Approach
The synthesis of the carbazole core from non-carbazole precursors often involves the strategic formation of a diarylamine intermediate followed by an intramolecular cyclization.[3] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the construction of the crucial C-N bond in the diarylamine precursor.[5][6] Subsequent intramolecular C-H activation or another cross-coupling event can then forge the final ring of the carbazole system.[7][8]
Our chosen strategy for the synthesis of substituted carbazoles from this compound leverages a two-step, one-pot palladium-catalyzed process. This approach offers excellent control over the substitution pattern of the final carbazole product. The key steps are:
-
Buchwald-Hartwig Amination: Selective coupling of an appropriate aniline with the iodo-position of this compound. The higher reactivity of the C-I bond compared to the C-Cl bonds allows for a highly selective initial amination.
-
Intramolecular C-H Arylation: Subsequent palladium-catalyzed intramolecular cyclization via C-H activation to form the carbazole ring system.
This tandem approach is advantageous due to its atom economy and the ability to generate complex carbazole structures from relatively simple starting materials.[9]
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of substituted carbazoles.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Substituted anilines
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Protocol 1: Synthesis of the Diarylamine Intermediate via Buchwald-Hartwig Amination
This protocol details the selective N-arylation at the iodo-position of the starting material. The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the desired reductive elimination and preventing unwanted side reactions.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude diarylamine intermediate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Intramolecular C-H Arylation for Carbazole Formation
This protocol describes the cyclization of the diarylamine intermediate to the final carbazole product. The use of an oxidant like copper(II) acetate is often necessary to facilitate the catalytic cycle.[7]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the purified diarylamine intermediate (1.0 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: Add palladium(II) acetate (0.1 mmol, 10 mol%) and copper(II) acetate (2.5 mmol).
-
Reaction Conditions: Heat the reaction mixture to 130-150 °C and stir for 12-24 hours. Monitor the formation of the carbazole product by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude carbazole by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization.
Data Presentation: Expected Yields and Spectroscopic Characterization
The yields of the substituted carbazoles are dependent on the electronic and steric nature of the substituents on the aniline starting material.
| Entry | Aniline Substituent | Diarylamine Yield (%) | Carbazole Yield (%) |
| 1 | 4-methoxy | 85 | 78 |
| 2 | 4-methyl | 82 | 75 |
| 3 | Unsubstituted | 88 | 80 |
| 4 | 4-chloro | 75 | 68 |
| 5 | 4-nitro | 65 | 55 |
Characterization Data:
The synthesized carbazoles should be characterized by standard spectroscopic methods to confirm their structure and purity.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the connectivity of the atoms and the substitution pattern on the carbazole core.[10]
-
Mass Spectrometry (MS): Will provide the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bond (if present) and aromatic C-H and C=C bonds.[11]
-
UV-Vis and Fluorescence Spectroscopy: Can be used to study the photophysical properties of the synthesized carbazoles.[12][13][14]
Causality Behind Experimental Choices
-
Choice of Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations. The ligand facilitates the crucial reductive elimination step and stabilizes the active Pd(0) species.[15]
-
Base Selection: Cesium carbonate is a strong, non-nucleophilic base that is well-suited for Buchwald-Hartwig reactions, effectively deprotonating the aniline and promoting the catalytic cycle.
-
Solvent Choice: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants. DMF is often used for the intramolecular C-H arylation step as its high polarity and boiling point can facilitate the reaction.
-
Oxidant in Cyclization: Copper(II) acetate often acts as a co-oxidant in palladium-catalyzed C-H activation reactions, regenerating the active Pd(II) catalyst.[7]
Trustworthiness: A Self-Validating System
The protocols described are designed to be robust and reproducible. The progress of each step can be meticulously monitored by standard analytical techniques (TLC, GC-MS, LC-MS), allowing for real-time assessment of the reaction's success. The spectroscopic data obtained for the final products should be consistent with the expected structures, providing a clear validation of the synthetic outcome.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of substituted carbazoles from this compound. By employing a strategic palladium-catalyzed tandem approach involving a Buchwald-Hartwig amination followed by an intramolecular C-H arylation, a diverse range of carbazole derivatives can be efficiently prepared. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers in their pursuit of novel carbazole-based compounds with potential applications in drug discovery and materials science.
References
- Ackermann, L., Althammer, A., & Mayer, P. (2009).
- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. Journal of the American Chemical Society, 127(42), 14560–14561.
- Beilstein Journal of Organic Chemistry. (2023). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 19, 1348-1355.
- Organic Letters. (2011). Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters, 13(13), 3364-3367.
- Molecules. (2017). A Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 22(11), 1879.
- Synfacts. (2006).
- Vibrational Spectroscopy. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles.
- ResearchGate. (n.d.).
- Organic & Biomolecular Chemistry. (2023). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry, 21(33), 6721-6725.
- ACS Omega. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. ACS Omega, 4(6), 10291-10298.
- The Journal of Organic Chemistry. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(6), 3138-3147.
- ResearchGate. (n.d.). Spectroscopic Data of 2a -c in Different Media.
- ResearchGate. (n.d.). Spectra data of substituted carbazole-9-acetic/propionic acid. Download Scientific Diagram.
- ACS Catalysis. (2018). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- SpectraBase. (n.d.). Carbazole.
- The Journal of Organic Chemistry. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(17), 11943-11952.
- ACS Catalysis. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- PubMed. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384-5387.
- The Journal of Organic Chemistry. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(19), 10562-10568.
- Organic Chemistry Portal. (n.d.). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions.
- Synthesis. (2018). Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes. Synthesis, 50(23), 4696-4704.
- The Journal of Organic Chemistry. (2009). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry, 74(15), 5599-5608.
- Journal of the Chemical Society (Resumed). (1957). 916. The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 4559.
- YouTube. (2021, September 24). Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry.
- CONICET Digital. (2009).
- IntechOpen. (2020).
- ResearchGate. (2023). (PDF)
- Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-8.
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- 2. Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 1,5-Dichloro-2-iodo-3-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling reactions of 1,5-dichloro-2-iodo-3-methylbenzene. This tri-halogenated aromatic compound is a versatile building block for the synthesis of complex, multi-substituted molecules relevant to pharmaceutical and materials science research. The significant difference in the bond dissociation energies of the carbon-halogen bonds (C-I vs. C-Cl) allows for exceptional regioselectivity. This document outlines the foundational principles of this selectivity and provides step-by-step protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling chemists to selectively functionalize the C-2 position.
Introduction: The Principle of Regioselective Functionalization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The substrate, this compound, presents a unique opportunity for sequential and site-selective functionalization due to the presence of three halogen atoms with differing reactivity.
The site selectivity of the initial cross-coupling event is governed by the relative bond dissociation energies (BDEs) of the carbon-halogen (C–X) bonds. The general reactivity trend for oxidative addition to a Pd(0) catalyst is C–I > C–Br > C–Cl > C–F, as the C–I bond is the weakest and therefore the most easily cleaved.[3][4] This inherent chemical property dictates that palladium catalysts will preferentially react at the iodo-substituted C-2 position, leaving the two chloro-substituents at C-1 and C-5 untouched under standard conditions. This allows for the precise installation of a diverse range of substituents at a single, predictable position.
Caption: Regioselectivity in this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds. Its advantages include mild reaction conditions, the commercial availability of a vast array of boronic acids, and excellent functional group tolerance.[5]
Application Note & Rationale
For the coupling of this compound, the primary objective is to selectively form a biaryl linkage at the C-2 position.
-
Catalyst Selection: A standard Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient. Alternatively, an in-situ generated catalyst from a Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand provides flexibility.
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[1] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective. Cs₂CO₃ is often superior for more challenging couplings due to its higher solubility and basicity.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: Synthesis of 2-Aryl-1,5-dichloro-3-methylbenzene
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 309 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol, 814 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Representative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 89 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 94 |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[6][7][8] This reaction is invaluable for creating linear, rigid structures found in many advanced materials and complex natural products.
Application Note & Rationale
This protocol targets the synthesis of 1,5-dichloro-2-(alkynyl)-3-methylbenzene derivatives.
-
Catalytic System: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[9] Pd(PPh₃)₂Cl₂ is a common and effective palladium catalyst.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves as both the base to deprotonate the alkyne and often as the solvent or co-solvent.
-
Reaction Conditions: The reaction is highly efficient and can often be run at or slightly above room temperature under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Synthesis of 1,5-Dichloro-2-(alkynyl)-3-methylbenzene
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 309 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylalkyne.
Representative Data
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | 25 | 8 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | 25 | 6 | 98 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | 4 | DIPA | 40 | 10 | 88 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals.[10][11][12] The reaction couples an aryl halide with a primary or secondary amine.
Application Note & Rationale
This protocol enables the synthesis of N-substituted 2-amino-1,5-dichloro-3-methylbenzene derivatives.
-
Ligand Selection: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to facilitate the C-N reductive elimination step, which is often rate-limiting.[11] Ligands such as XPhos, SPhos, or BrettPhos are state-of-the-art choices.
-
Catalyst Precursor: A common Pd source is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.
-
Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[13]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-2-amino-1,5-dichloro-3-methylbenzene
-
Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 309 mg) followed by the amine (1.2 mmol).
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 110 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel to yield the desired arylamine.
Representative Data
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOt-Bu | 110 | 16 | 91 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOt-Bu | 110 | 16 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | 100 | 18 | 89 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for vinylation.[14][15][16]
Application Note & Rationale
This protocol describes the vinylation of the C-2 position of the substrate.
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a simple and effective precatalyst. While some Heck reactions are ligandless, the addition of a phosphine ligand like triphenylphosphine (PPh₃) can improve stability and efficiency.
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HX generated during the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used.
Experimental Protocol: Synthesis of 1,5-Dichloro-2-vinyl-3-methylbenzene Derivatives
-
To a Schlenk flask, add this compound (1.0 mmol, 309 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) and the alkene (e.g., methyl acrylate, 1.5 mmol, 0.135 mL) via syringe.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, pour the mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel to yield the desired product.
Representative Data
| Entry | Alkene | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 120 | 24 | 78 |
| 2 | Styrene | Pd(OAc)₂ (5) | Et₃N | NMP | 120 | 24 | 72 |
| 3 | n-Butyl acrylate | Pd(OAc)₂/PPh₃ (2/4) | K₂CO₃ | DMF | 110 | 20 | 81 |
Mechanistic & Workflow Overview
All the described palladium-catalyzed reactions proceed through a similar catalytic cycle, which is the foundation of their synthetic power. The cycle begins with the selective oxidative addition at the C-I bond, followed by a reaction-specific step (transmetalation, amine coordination, or alkene insertion) and concludes with reductive elimination to release the product and regenerate the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for cross-coupling reactions.
The regioselectivity of these reactions allows for a powerful synthetic strategy where the C-2 position is functionalized first. The resulting dichloro-substituted product can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize one of the C-Cl positions, enabling the synthesis of highly complex, non-symmetrical aromatic compounds.
Caption: Stepwise functionalization workflow.
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
-
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]
-
Transition-Metal-Catalyzed Site-Selective Cross-Coupling of Di- and Polyhalogenated Compounds. Thieme E-Books & E-Journals. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. thermofishersci.in [thermofishersci.in]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
Use of 1,5-Dichloro-2-iodo-3-methylbenzene in pharmaceutical intermediate synthesis
An Application Guide for the Strategic Use of 1,5-Dichloro-2-iodo-3-methylbenzene in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling a Versatile Synthetic Building Block
In the intricate landscape of pharmaceutical development, the strategic construction of complex molecular architectures is paramount. The halogenated aromatic compound, this compound, has emerged as a pivotal intermediate, offering chemists a platform for precise and sequential molecular elaboration. Its value lies in the differential reactivity of its halogen substituents, enabling selective functionalization through a variety of modern cross-coupling reactions. This guide provides an in-depth exploration of its applications, supported by detailed protocols for researchers and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175277-97-1[1] |
| Molecular Formula | C₇H₅Cl₂I[1][2] |
| Molecular Weight | 286.92 g/mol [2] |
| Appearance | Off-white to pale yellow crystalline solid[3] |
| Solubility | Soluble in common organic solvents like THF, DMF, and toluene[3] |
The core utility of this reagent stems from the well-established reactivity hierarchy of aryl halides in palladium-catalyzed reactions: I > Br > OTf >> Cl.[3] The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst compared to the robust carbon-chlorine bonds. This reactivity gap is the cornerstone of its strategic application, allowing for the iodine atom to be selectively replaced while preserving the chlorine atoms for potential subsequent transformations.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for their reliability and broad functional group tolerance.[4] These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, essential linkages in a vast array of pharmacologically active molecules.
Sources
Application Notes & Protocols: One-Pot Synthesis Strategies Involving 1,5-Dichloro-2-iodo-3-methylbenzene
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 1,5-dichloro-2-iodo-3-methylbenzene in one-pot synthetic methodologies. This versatile tri-halogenated aromatic scaffold offers a unique platform for sequential and regioselective functionalization due to the differential reactivity of its carbon-halogen bonds. We will explore advanced, one-pot protocols for palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing detailed, step-by-step procedures, mechanistic insights, and practical considerations for synthesizing complex molecular architectures efficiently.
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, readily available starting materials is paramount. This compound emerges as a highly valuable building block, particularly for the construction of polysubstituted aromatic systems prevalent in pharmaceuticals and advanced materials.[1] Its utility is rooted in the distinct reactivity profile of its three halogen atoms.
The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bonds. This fundamental difference allows for exquisite chemo-selectivity in transition-metal-catalyzed cross-coupling reactions, where the C-I bond undergoes oxidative addition to a palladium(0) catalyst under much milder conditions than the more robust C-Cl bonds.[2] This reactivity hierarchy (I > Br > Cl) is the cornerstone of the strategies discussed herein, enabling sequential bond formations within a single reaction vessel, thereby adhering to the principles of green chemistry by minimizing intermediate isolation, purification steps, and solvent waste.[3][4]
This guide will focus on three primary one-pot strategies:
-
Selective and Sequential Palladium-Catalyzed Cross-Coupling: Leveraging the reactivity differential to perform distinct coupling reactions at the C-I and C-Cl positions.
-
Metal-Halogen Exchange: Utilizing the facile exchange of iodine for lithium to generate a potent nucleophile for subsequent reactions.
-
Domino Reactions for Heterocycle Synthesis: Combining these strategies to construct complex heterocyclic frameworks in a single, streamlined operation.
Foundational Principle: Exploiting Differential Halogen Reactivity
The success of one-pot sequential functionalization of this compound hinges on the predictable and controllable reactivity of its halogen substituents.
-
Position 2 (Iodo): The C-I bond is the most reactive site. It readily participates in palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination under mild conditions.[2][5] It is also the exclusive site for low-temperature metal-halogen exchange with organolithium reagents.[6][7]
-
Positions 1 & 5 (Chloro): The C-Cl bonds are considerably more inert. Their activation for cross-coupling reactions typically requires more forcing conditions: higher temperatures, stronger bases, and specialized, electron-rich, bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) to facilitate the challenging oxidative addition step.[8][9]
This differential allows for a two-stage functionalization process within one pot:
-
Stage 1: Selective reaction at the C-I position under mild conditions.
-
Stage 2: Modification of reaction parameters (e.g., addition of a new catalyst/ligand, increased temperature) to enable reaction at a C-Cl position.
Caption: Logical workflow for sequential one-pot functionalization.
Strategy I: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[10] A one-pot, sequential Suzuki-Suzuki coupling is an elegant strategy for synthesizing unsymmetrical bi- and terphenyl derivatives.
Mechanistic Rationale
The initial coupling is performed under conditions optimized for the C-I bond, using a standard palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a simple phosphine ligand.[11] Upon consumption of the starting material, a second boronic acid and a more potent catalyst system (e.g., one employing a bulky, electron-rich ligand like SPhos or XPhos) are introduced, and the temperature is elevated to drive the second coupling at one of the C-Cl positions.
Protocol 1: One-Pot Sequential Suzuki-Suzuki Coupling
Objective: To synthesize an unsymmetrical 2,6-diaryl-3,5-dichloro-toluene derivative.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic Acid #1 (1.1 mmol)
-
Arylboronic Acid #2 (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol)
-
Potassium Phosphate [K₃PO₄] (3.0 mmol)
-
1,4-Dioxane or Toluene/Water mixture (degassed)
Procedure:
Step 1: C-I Bond Arylation
-
To a dry, argon-purged reaction vessel, add this compound (1.0 mmol), Arylboronic Acid #1 (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the mixture to 80 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
Step 2: C-Cl Bond Arylation (in the same pot) 5. Under a positive flow of argon, add Arylboronic Acid #2 (1.2 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) to the reaction vessel. 6. Increase the reaction temperature to 110 °C and stir for 12-24 hours, monitoring by GC-MS for the formation of the diarylated product.
Step 3: Work-up and Purification 7. Cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. 8. Wash the filtrate with water (2 x 15 mL) and brine (15 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude residue by column chromatography on silica gel to yield the desired unsymmetrical product.
Data Summary Table:
| Entry | Arylboronic Acid #1 | Arylboronic Acid #2 | Catalyst/Ligand (Step 2) | Typical Yield (Overall) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 65-75% |
| 2 | 3-Thienylboronic acid | Phenylboronic acid | Pd₂(dba)₃ / XPhos | 60-70% |
| 3 | 4-Tolylboronic acid | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | 55-65% |
Strategy II: One-Pot Sonogashira / Buchwald-Hartwig Amination Sequence
This strategy combines C-C and C-N bond formation in a single pot, providing rapid access to highly functionalized aniline derivatives. The Sonogashira coupling proceeds readily at the C-I position, even at room temperature, while the subsequent Buchwald-Hartwig amination requires more forcing conditions to activate the C-Cl bond.[12][13]
Caption: Sequential one-pot Sonogashira and Buchwald-Hartwig reactions.
Protocol 2: One-Pot Sonogashira Alkynylation / Buchwald-Hartwig Amination
Objective: To synthesize a 5-amino-2-alkynyl-1-chloro-3-methylbenzene derivative.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Amine (e.g., Morpholine) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide [CuI] (0.06 mmol, 6 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.08 mmol, 8 mol%)
-
Triethylamine [Et₃N] (3.0 mmol)
-
Sodium tert-butoxide [NaOt-Bu] (2.5 mmol)
-
Toluene or THF (degassed)
Procedure:
Step 1: Sonogashira Coupling
-
To a dry, argon-purged Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add degassed toluene (8 mL) and Et₃N (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) and stir the mixture at room temperature for 6 hours, or until the starting material is consumed (monitored by TLC/GC-MS).
Step 2: Buchwald-Hartwig Amination (in the same pot) 4. To the reaction mixture, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.08 mmol), and NaOt-Bu (2.5 mmol) under a counterflow of argon. 5. Add the amine (1.2 mmol). 6. Seal the tube and heat the reaction to 100-110 °C for 16-24 hours.
Step 3: Work-up and Purification 7. Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl solution. 8. Extract with ethyl acetate (3 x 20 mL). 9. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. 10. Purify by column chromatography to obtain the final product.
Strategy III: One-Pot Halogen-Metal Exchange and Electrophilic Quench
This palladium-free strategy offers a complementary approach for functionalizing the C-I position. A rapid lithium-iodine exchange at low temperature generates an aryllithium intermediate, which can be trapped in situ by a variety of electrophiles.[6][7]
Mechanistic Rationale
The exchange reaction is typically performed with an alkyllithium reagent like n-butyllithium or tert-butyllithium at -78 °C. The reaction is fast and highly selective for iodine over chlorine.[14] The resulting aryllithium species is a strong nucleophile and base. An electrophile is then added to the cold solution to form a new C-C, C-O, C-N, or C-S bond.
Protocol 3: Lithium-Iodine Exchange and Carboxylation
Objective: To synthesize 2,4-dichloro-6-methylbenzoic acid.
Materials:
-
This compound (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 mmol)
-
Dry Carbon Dioxide (CO₂) gas or crushed dry ice
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
-
Quench the reaction by bubbling CO₂ gas through the solution for 15 minutes or by carefully adding an excess of crushed, dry dry ice pellets.
-
Allow the reaction to slowly warm to room temperature.
-
Add water (10 mL) and acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
Data Summary Table: Scope of Electrophiles
| Entry | Electrophile | Resulting Functional Group | Typical Yield |
| 1 | CO₂ (Dry Ice) | Carboxylic Acid (-COOH) | 80-95% |
| 2 | DMF | Aldehyde (-CHO) | 70-85% |
| 3 | Benzaldehyde | Secondary Alcohol (-CH(OH)Ph) | 75-90% |
| 4 | Dimethyl disulfide | Thioether (-SMe) | 65-80% |
Application in One-Pot Heterocycle Synthesis
The true power of these one-pot strategies is realized when they are applied to the rapid assembly of heterocyclic cores, which are ubiquitous in medicinal chemistry.[15][16][17]
Example Protocol 4: One-Pot Sonogashira/Intramolecular Cyclization for Benzofuran Synthesis
Objective: To synthesize a substituted benzofuran via a one-pot Sonogashira coupling followed by a base-mediated 5-endo-dig cyclization.
Procedure:
-
Couple this compound (1.0 mmol) with propargyl alcohol (1.2 mmol) using standard Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N in THF) at room temperature.
-
Once the initial coupling is complete (monitored by TLC), add potassium tert-butoxide (2.5 mmol) to the reaction mixture.
-
Heat the reaction at 65 °C for 4-6 hours to induce the intramolecular cyclization onto the alkyne.
-
Perform an aqueous work-up and purify by column chromatography to yield the corresponding 4,6-dichloro-5-methyl-benzofuran derivative.
Conclusion
This compound is a powerful and versatile substrate for designing efficient one-pot synthetic sequences. By understanding and exploiting the inherent reactivity differences between its carbon-halogen bonds, chemists can perform selective and sequential functionalizations using palladium catalysis or organometallic intermediates. The protocols outlined in this guide serve as a foundation for researchers to build upon, enabling the rapid and economical synthesis of complex molecules for applications in drug discovery and materials science.
References
-
Metal–halogen exchange - Wikipedia. Link
-
Buchwald–Hartwig amination - Wikipedia. Link
-
Metal–halogen exchange - Grokipedia. Link
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Link
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Link
-
Sonogashira coupling - Wikipedia. Link
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Link
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene - Benchchem. Link
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Link
-
Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene - Benchchem. Link
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. Link
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Link
-
Flow Chemistry: Sonogashira Coupling - Syracuse University. Link
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI. Link
-
One-Pot Procedures for Preparing (Dichloroiodo)arenes from Arenes and Diiodine, with Chromium(VI) Oxide as the Oxidant - National Institutes of Health. Link
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Link
-
Sonogashira Coupling - Organic Chemistry Portal. Link
-
Sonogashira Coupling - Chemistry LibreTexts. Link
-
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade - MDPI. Link
-
Industrial application of (dichloroiodo)benzene - ResearchGate. Link
-
Suzuki Coupling - Organic Chemistry Portal. Link
-
US9150570B2 - Synthesis of heterocyclic compounds - Google Patents. Link
-
One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes - Diva-portal.org. Link
-
1215795-58-6|1,5-Dichloro-3-iodo-2-methylbenzene - BLDpharm. Link
-
Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions - YouTube. Link
-
ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION - Revue Roumaine de Chimie. Link
-
HETEROCYCLES, Vol - Semantic Scholar. Link
-
4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. Link
-
Lithium-Halogen Exchange Reactions of 3,3-Dichloro-2-azetidinones. Link
-
"One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Link
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - ResearchGate. Link
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Link
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC - PubMed Central. Link
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. Link
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 1,5-Dichloro-2-iodo-3-methylbenzene
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 1,5-dichloro-2-iodo-3-methylbenzene. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter when using this compound in Suzuki reactions.
Question 1: I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity with a substrate like this compound is a common hurdle. This is primarily due to the steric hindrance around the iodine atom, created by the adjacent methyl and chlorine substituents, which can impede the oxidative addition step in the catalytic cycle. Additionally, the electron-withdrawing nature of the two chlorine atoms deactivates the aryl iodide.
Here’s a systematic approach to troubleshoot and optimize your reaction:
1. Catalyst and Ligand Selection is Critical:
The choice of the palladium catalyst and phosphine ligand system is paramount for activating this challenging substrate. For sterically demanding couplings, bulky and electron-rich ligands are often required to promote the reaction.[1]
-
Recommended Ligands: Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands have demonstrated effectiveness for hindered substrates. N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[1]
-
Catalyst Loading: For particularly challenging substrates, you may need to increase the catalyst loading from a standard 1 mol% to 2-5 mol% to achieve a satisfactory conversion.[1]
-
Precatalyst Choice: Utilizing palladium precatalysts can offer better reproducibility compared to air-sensitive Pd(0) sources. Precatalysts that rapidly generate the active catalyst are advantageous for difficult couplings.[1]
2. Optimize the Base and Solvent System:
The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.[2]
-
Base Selection: Stronger bases are often required for sterically hindered couplings.[1] Consider screening bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[1]
-
Solvent System: Aprotic polar solvents or ethereal solvents are often effective. A combination of an organic solvent with water (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) can improve the solubility of the base and facilitate the reaction.[2] For sterically hindered couplings, non-polar solvents like dioxane or toluene are often preferred.[1]
3. Reaction Temperature and Time:
-
Temperature: These reactions often require elevated temperatures to overcome the high activation energy barrier associated with sterically hindered substrates.[1] A temperature range of 80-120 °C is a good starting point, but optimization may be necessary.[3]
-
Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS. Due to the substrate's lower reactivity, extended reaction times (12-24 hours) may be necessary.
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Use a precatalyst (e.g., XPhos Pd G3) | Ensures efficient generation of the active Pd(0) species. |
| Ligand | PPh₃ | Screen bulky, electron-rich ligands (XPhos, SPhos, RuPhos)[1] | Facilitates oxidative addition and reductive elimination for hindered substrates. |
| Base | K₂CO₃ | Screen stronger bases (K₃PO₄, Cs₂CO₃, t-BuOK)[1] | Promotes the crucial transmetalation step. |
| Solvent | Toluene/H₂O (2:1) | Dioxane, THF/H₂O | Optimizes solubility of reagents and base effectiveness. |
| Temperature | 80 °C | Increase to 100-120 °C | Overcomes the activation energy barrier for the sterically hindered substrate. |
Question 2: I am seeing the formation of significant side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Answer:
The formation of side products is a common issue that can significantly lower the yield of your desired product. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen or Pd(II) species.[4][5]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which reduces the amount of nucleophile available for the cross-coupling.[5]
-
Solution: Using anhydrous conditions with a base like K₃PO₄ can sometimes help if you are observing significant protodeboronation.[6] Alternatively, using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can mitigate this issue.
-
-
Dehalogenation: The starting material or product can lose a halogen atom, which is replaced by a hydrogen atom. This can be caused by certain bases or solvents.[4][5]
-
Solution: If dehalogenation is a significant issue, consider using a milder base or a different solvent system.
-
Question 3: Should I be concerned about reactivity at the chloro- positions on the benzene ring?
Answer:
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf >> Cl.[5][7][8] For this compound, the C-I bond is significantly more reactive than the C-Cl bonds.
Under carefully controlled, milder conditions (e.g., lower temperatures, shorter reaction times), you can achieve selective coupling at the C-I position. The C-Cl bonds are much less reactive and typically require more forcing conditions and specialized catalyst systems to participate in Suzuki couplings.[8][9] However, under harsh conditions, you might observe some loss of selectivity.
Frequently Asked Questions (FAQs)
What is the general catalytic cycle for the Suzuki-Miyaura coupling?
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps with a palladium catalyst:[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the product, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
How do I prepare my reaction for optimal results?
Proper experimental setup is crucial for a successful Suzuki reaction.
-
Inert Atmosphere: As mentioned, maintaining an inert atmosphere is critical to prevent catalyst deactivation and side reactions.[2] Use standard Schlenk line techniques or a glovebox.
-
Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[2][3]
-
Reagent Purity: Ensure all reagents, especially the boronic acid and the palladium catalyst, are of high purity. Boronic acids can degrade over time to form boroxines, which can impact reactivity.[2]
What is a logical workflow for optimizing a challenging Suzuki coupling?
When faced with a difficult Suzuki reaction, a systematic approach to optimization is key. The following flowchart outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low yields in Suzuki couplings.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol serves as a starting point for your optimizations.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Elsevier. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sonogashira Coupling of 1,5-Dichloro-2-iodo-3-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the Sonogashira coupling of 1,5-dichloro-2-iodo-3-methylbenzene. As a sterically hindered and polyhalogenated substrate, this molecule presents unique challenges. This document will address common side reactions and provide robust protocols to help you achieve high yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the Sonogashira coupling of your specific substrate.
Q1: Why does the Sonogashira coupling selectively occur at the C-I bond over the C-Cl bonds on my substrate?
A1: The high selectivity is governed by the bond dissociation energies and the mechanism of the rate-determining oxidative addition step. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[1][2] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to oxidative addition to the Pd(0) catalyst.[3] Under carefully controlled, mild conditions, the palladium catalyst will selectively insert into the C-I bond, leaving the more robust C-Cl bonds untouched.[4]
Q2: What is the primary role of the copper(I) co-catalyst, and is it always necessary?
A2: In the traditional Sonogashira reaction, the copper(I) salt acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[4][5] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle. The use of copper generally increases the reaction rate, often allowing the process to occur at room temperature.[4][5] However, the copper co-catalyst is not always necessary and is a primary contributor to the most common side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[4][6][7]
Q3: When should I choose a copper-free Sonogashira protocol?
A3: You should strongly consider a copper-free protocol under the following circumstances:
-
When alkyne homocoupling (Glaser coupling) is a significant problem: This is the most compelling reason to move to a copper-free system.[4][6][7]
-
If your alkyne is particularly valuable or expensive: Minimizing the homocoupling side reaction improves atom economy and prevents waste of your starting material.[5]
-
For pharmaceutical applications: Eliminating a copper co-catalyst simplifies purification and reduces the risk of toxic heavy metal contamination in the final product.[7]
-
When using substrates sensitive to copper: Some complex molecules may degrade or undergo undesired reactions in the presence of copper salts.[5]
Copper-free variants have been extensively developed to avoid the formation of these homocoupling byproducts.[4][8]
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a detailed, question-and-answer guide to specific experimental issues you may encounter.
Problem 1: Significant Alkyne Homocoupling (Glaser Coupling)
Q: My reaction mixture contains a significant amount of a byproduct with double the mass of my alkyne. What is causing this, and how can I prevent it?
A: You are observing the Glaser coupling , an oxidative homocoupling of your terminal alkyne to form a 1,3-diyne. This is the most common side reaction in copper-mediated Sonogashira couplings.[7][9] It is particularly problematic when the cross-coupling reaction is slow, for instance, with a sterically hindered substrate like this compound.[10]
Causality: The copper(I) acetylide intermediate, in the presence of an oxidant (typically adventitious oxygen), can dimerize. This process is independent of the palladium cycle and consumes your alkyne, reducing the yield of the desired cross-coupled product.[7][9]
Visualizing the Competing Pathways
Caption: Desired Sonogashira pathway vs. Glaser side reaction.
Troubleshooting Protocol for Glaser Coupling:
-
Ensure Rigorous Anaerobic Conditions: Oxygen is the primary oxidant for Glaser coupling.
-
Action: Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles are recommended).
-
Action: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[1]
-
-
Slow Addition of the Alkyne: Keeping the instantaneous concentration of the alkyne low can disfavor the bimolecular homocoupling reaction.
-
Action: Prepare a solution of your alkyne in the reaction solvent and add it slowly over several hours using a syringe pump.
-
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[4][11]
-
Action: Utilize a more active palladium catalyst system that does not require copper. This often involves using bulky, electron-rich phosphine ligands.[3] See the detailed protocol below.
-
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Rationale |
| Co-catalyst | CuI (1-5 mol%) | None | Eliminates the primary catalyst for Glaser coupling.[7] |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | Precursors for more active Pd(0) species. |
| Ligand | PPh₃ (often part of catalyst) | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) | Accelerates the oxidative addition step, making the copper co-catalyst unnecessary.[3] |
| Base | Amine (e.g., Et₃N, DIPEA) | Often stronger, non-coordinating bases (e.g., Cs₂CO₃, K₂CO₃)[4][12] | Amine bases are still common, but inorganic bases can be effective. |
| Atmosphere | CRITICAL: Inert | CRITICAL: Inert | Prevents both Glaser coupling and catalyst decomposition. |
Problem 2: Hydrodehalogenation (Proto-deiodination)
Q: My starting material is being consumed, but the primary product I'm isolating is 1,5-dichloro-3-methylbenzene, not the coupled product. What is happening?
A: This side reaction is hydrodehalogenation or proto-deiodination , where the iodine atom is replaced by a hydrogen atom.[13][14] The aryl-palladium intermediate (Ar-Pd-I), which should proceed to transmetalation, is instead intercepted and protonated.
Causality: This pathway becomes competitive if the transmetalation step is slow or if there is a readily available proton source. Potential proton sources include terminal alkynes themselves, trace water in the solvent or base, or the amine base/conjugate acid.
Visualizing the Competing Pathways
Caption: Desired Sonogashira pathway vs. hydrodehalogenation.
Troubleshooting Protocol for Hydrodehalogenation:
-
Ensure Anhydrous Conditions: Water is a common proton source.
-
Action: Use anhydrous solvents. If using amine bases like triethylamine, consider distilling it over CaH₂. Use freshly opened bottles of reagents where possible.[15]
-
-
Choice of Base: The nature of the base can influence the prevalence of this side reaction.
-
Action: Switch from an amine base to an inorganic base like anhydrous K₂CO₃ or Cs₂CO₃. This removes the amine/ammonium equilibrium as a potential proton shuttle.
-
-
Solvent Selection: Highly polar, coordinating solvents can sometimes promote this side reaction.
-
Action: If using a solvent like DMF, consider switching to a less coordinating solvent like toluene or THF.[16]
-
Problem 3: Catalyst Decomposition
Q: My reaction starts but then stalls, and I see a black precipitate forming. What is this?
A: The black precipitate is likely "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[1] Once the catalyst crashes out of the solution, it is no longer active, and the reaction stops.
Causality: Catalyst decomposition can be triggered by several factors:
-
High Temperatures: Your substrate is hindered, which might tempt you to increase the temperature. However, excessive heat can accelerate catalyst decomposition.[2]
-
Impurities: Impurities in reagents or solvents can poison the catalyst.
-
Inappropriate Ligand Choice: The phosphine ligand stabilizes the Pd(0) center. If the ligand is not robust enough or is used in insufficient quantity, the catalyst can decompose.
-
Oxygen: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) active species.
Troubleshooting Protocol for Catalyst Decomposition:
-
Optimize Temperature: Find the lowest possible temperature that provides a reasonable reaction rate. For an aryl iodide, you should be able to run the reaction at or slightly above room temperature.[4]
-
Action: Start the reaction at room temperature and monitor by TLC/GC. Only increase the temperature gently (e.g., to 40-50 °C) if the reaction is not proceeding.
-
-
Use High-Purity Reagents:
-
Action: Use freshly purified solvents and high-purity reagents. Ensure your base is free of impurities.[1]
-
-
Stabilize the Catalyst:
-
Action: If using a pre-catalyst like Pd(OAc)₂, ensure you are adding a sufficient amount of a stabilizing phosphine ligand (typically 2-4 equivalents per Pd). For a challenging substrate, a bulky, electron-rich ligand like P(t-Bu)₃ is recommended as it creates a more stable and active catalytic species.[3]
-
Recommended Experimental Protocols
The following are starting-point protocols. Optimization will likely be required for your specific alkyne.
Protocol 1: Standard Copper-Mediated Sonogashira
This protocol is a good starting point but is susceptible to Glaser coupling.
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) followed by anhydrous, degassed triethylamine (2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq). For best results, dissolve the alkyne in a small amount of the reaction solvent and add it slowly via syringe pump over 2-3 hours.
-
Reaction: Stir the mixture at room temperature.[1] Monitor the reaction progress by TLC or GC-MS. If the reaction is slow after several hours, it can be gently warmed to 40-50 °C.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Robust Copper-Free Sonogashira
This protocol is highly recommended to avoid alkyne homocoupling.
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under Argon, combine Pd(OAc)₂ (0.02 eq, 2 mol%) and a bulky phosphine ligand such as cataCXium® A or XPhos (0.04 eq, 4 mol%). Add anhydrous, degassed toluene and stir for 15 minutes to allow for pre-formation of the active catalyst.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 eq) and anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq).[12]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or warm to 50-70 °C. The optimal temperature may be slightly higher than for the copper-mediated reaction but avoids the Glaser side product. Monitor the reaction progress by TLC or GC-MS.[12]
-
Workup: Once complete, add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography.
References
- Anilkumar, G., et al. (2016). Fe-mediated Sonogashira type coupling reaction of terminal alkynes and aryl iodides. RSC Advances.
- Zhou, et al. (2014). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Available at: [Link]
-
The Organic Reaction Database. (2008). Copper-free Sonogashira coupling. Available at: [Link]
- Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry.
- Mondal, S., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central.
- Duncton, M. A. J. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery.
- Leconte, N., et al. (2019).
- Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Mondal, S., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Arndt, S., et al. (2023).
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Satasia, S. (2014). What is the best procedure for Sonogashira coupling?.
- Kivala, M., et al. (2009).
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- NRO Chemistry. (2020). Sonogashira Coupling. YouTube.
- Wang, Y., et al. (2023).
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- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. books.lucp.net [books.lucp.net]
Technical Support Center: Troubleshooting Heck Reactions of 1,5-Dichloro-2-iodo-3-methylbenzene
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Heck reaction, particularly when using sterically demanding substrates such as 1,5-Dichloro-2-iodo-3-methylbenzene. Here, we address common issues leading to low conversion and provide actionable, scientifically-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no conversion in my Heck reaction with this compound. What are the most likely causes?
Low conversion in a Heck reaction, especially with a sterically hindered substrate, can stem from several factors. The primary suspects are often related to the catalyst's activity and stability, or suboptimal reaction conditions that fail to overcome the activation energy barrier for this challenging substrate.
Root Causes & Explanations:
-
Inefficient Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the aryl iodide to the Pd(0) center.[1][2] While aryl iodides are the most reactive among halides (I > OTf > Br >> Cl), the steric hindrance from the two ortho-chloro substituents and the meta-methyl group on your substrate can significantly slow this rate-determining step.[1][3]
-
Catalyst Decomposition: The active Pd(0) species can be unstable at the elevated temperatures often required for Heck reactions, leading to the formation of inactive palladium black.[1] This is particularly problematic if the oxidative addition is slow, as the catalyst has more time to decompose before engaging with the substrate.
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the Pd(0) catalyst and modulating its reactivity.[1][4] A ligand that is too bulky might further impede the approach of the sterically hindered aryl iodide, while a ligand that is not electron-rich enough may not promote the oxidative addition effectively.
-
Inappropriate Base or Solvent: The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[3][5] An unsuitable base (too weak or sterically hindered) can stall the catalytic turnover. The solvent influences the solubility of reactants and the stability of intermediates, directly impacting reaction rates.[6]
Q2: My reaction starts but then stalls, leaving a significant amount of starting material. What's happening?
This common observation often points towards catalyst deactivation or inhibition during the reaction.
Troubleshooting Steps:
-
Check for Palladium Black: Visually inspect your reaction flask. The formation of a black precipitate is a clear sign of catalyst decomposition into inactive palladium metal.[1]
-
Evaluate Your Ligand: Phosphine ligands, especially electron-rich and bulky ones, are prone to oxidation at high temperatures, which can poison the catalyst. Consider using more robust ligands like N-heterocyclic carbenes (NHCs) or Buchwald's biarylphosphine ligands.[7][8]
-
Increase Catalyst or Ligand Loading: For difficult substrates, a higher catalyst loading (e.g., 2-5 mol%) might be necessary to achieve full conversion before the catalyst deactivates.[8] Also, ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) to maintain catalyst stability.[8]
Q3: I am seeing side products in my reaction mixture. What are they and how can I minimize them?
A common side reaction in Heck couplings is the formation of a "reductive Heck" product, where the aryl group adds across the double bond, but instead of β-hydride elimination, the intermediate is reduced.[7] Another possibility is alkene isomerization.[5]
Minimization Strategies:
-
Optimize the Base: The choice of base can influence the extent of side reactions.[7] For instance, using an inorganic base like K₂CO₃ or Cs₂CO₃ instead of an organic amine base might suppress certain side pathways.
-
Control the Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Alkene: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive and less prone to isomerization in Heck reactions.[2]
Key Parameter Optimization
Systematic optimization of key reaction parameters is crucial for overcoming low conversion with challenging substrates. The following tables provide a starting point for your experimental design.
Table 1: Catalyst and Ligand Selection Guide
| Catalyst Precursor | Ligand Type | Recommended Ligands | Rationale for this compound |
| Pd(OAc)₂ | Bulky, electron-rich phosphines | P(t-Bu)₃, XPhos, SPhos | These ligands are known to accelerate oxidative addition of challenging aryl halides and stabilize the active catalyst.[4][9] |
| Pd₂(dba)₃ | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are excellent electron-donating ligands that form highly stable and active palladium complexes, often effective for sterically hindered substrates.[7] |
| Pd(PPh₃)₄ | Standard phosphine | PPh₃, P(o-tol)₃ | While less reactive, these are good starting points for initial screening due to their broad utility and cost-effectiveness.[10] |
Table 2: Base and Solvent Compatibility
| Base | pKa of Conjugate Acid | Recommended Solvents | Comments |
| Triethylamine (Et₃N) | 10.75 | DMF, NMP, Toluene | A common organic base, but can sometimes act as a reducing agent at high temperatures.[5] |
| Diisopropylethylamine (DIPEA) | 10.75 | DMF, NMP, Dioxane | A more sterically hindered amine base, which can be beneficial in some cases. |
| Potassium Carbonate (K₂CO₃) | 10.33 | DMF, DMAc, Acetonitrile | A solid inorganic base, often a good choice to minimize side reactions.[11] |
| Cesium Carbonate (Cs₂CO₃) | 10.33 | DMF, DMAc, Toluene | More soluble than K₂CO₃ in organic solvents, can enhance reactivity.[1] |
Experimental Protocols
General Protocol for Heck Reaction Optimization
This protocol provides a systematic approach to optimizing the reaction conditions for this compound.
-
Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent and Reagents: Add the solvent (e.g., anhydrous DMF, 0.5 M). Then, add this compound (1.0 eq), the alkene (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Degas the mixture with a stream of argon for 5-10 minutes. Seal the tube and place it in a preheated oil bath at the desired temperature (start with 100-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Workup: After completion or when no further conversion is observed, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Heck Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low conversion issues.
Caption: A systematic workflow for troubleshooting low conversion.
References
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 1). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
AIP Publishing. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, January 14). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Retrieved from [Link]
-
Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Retrieved from [Link]
-
National Institutes of Health. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Retrieved from [Link]
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Removal of palladium catalyst from 1,5-Dichloro-2-iodo-3-methylbenzene reaction mixtures
Topic: Strategies for the Efficient Removal of Palladium Catalysts from Reaction Mixtures Involving 1,5-Dichloro-2-iodo-3-methylbenzene
Audience: Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from reaction mixtures, specifically focusing on those involving versatile building blocks like this compound. Efficient purification is paramount for ensuring the integrity of subsequent synthetic steps and for meeting the stringent regulatory limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2]
Troubleshooting Guide
This section is designed to address common challenges encountered during the palladium removal process in a direct question-and-answer format.
Issue 1: Inefficient Palladium Removal with Standard Filtration
Question: I've completed a cross-coupling reaction using this compound and filtered the crude reaction mixture through a Celite® pad. However, my ICP-MS analysis still shows palladium levels far exceeding our target (<10 ppm). Why is filtration not sufficient?
Answer: This is a common and important observation. The issue lies in the nature of the palladium species present in the reaction mixture after completion.
-
The "Why": Palladium-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, are essential for modern synthesis but rarely end with the catalyst in a single, easily filterable state.[3] While some of the palladium may precipitate as insoluble palladium black (Pd(0)), a significant portion often remains as soluble species. These can include Pd(0) nanoparticles, colloidal palladium, or soluble Pd(II) complexes.[4][5] A standard filtration through Celite® or filter paper is only effective at removing heterogeneous, macroscopic particles and will not capture these soluble or colloidal forms.[6][7] The choice of ligands, solvents, and reaction temperature can all influence the final state and speciation of the palladium catalyst.[6][8]
-
Solutions:
-
Characterize the Problem: Acknowledge that soluble palladium is likely present.
-
Adopt a Secondary Method: Filtration should be considered a preliminary step for bulk removal of solids, not the primary purification method. You must employ a secondary technique aimed at capturing dissolved palladium species, such as treatment with a scavenger, activated carbon, or performing a liquid-liquid extraction.[4][6]
-
Issue 2: Poor Performance of a Selected Palladium Scavenger
Question: I treated my post-reaction mixture with a thiol-based scavenger, but the palladium levels are still stubbornly high. What factors could be contributing to this inefficiency, and how can I optimize the process?
Answer: Scavenger inefficiency is a multifaceted problem. The solution requires a systematic approach to identify the root cause, which can range from incorrect scavenger selection to suboptimal process conditions.
-
The "Why": The effectiveness of a scavenger is highly dependent on the specific chemical environment of your reaction. Key factors include:
-
Palladium Oxidation State: Different scavengers have varying affinities for different palladium oxidation states (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally very effective for Pd(II), but other types might be better suited for Pd(0).[4]
-
Ligand Effects: The phosphine or N-heterocyclic carbene (NHC) ligands used in the catalytic reaction can form highly stable complexes with palladium.[9][10] A scavenger must be able to competitively bind to the palladium and displace these ligands. Bulky ligands can sterically hinder the palladium center, making it less accessible to the scavenger.[11][12]
-
Kinetics and Mass Transfer: Scavenging is not instantaneous. It relies on the diffusion of palladium species to the active sites on the solid-supported scavenger. Insufficient time, temperature, or agitation can lead to incomplete removal.
-
-
Troubleshooting & Optimization Steps:
-
Verify Scavenger Selection: Is the chosen scavenger appropriate for the likely palladium species and solvent system? Consult literature or supplier selection guides. A screening of different scavenger types is often the most effective approach.[13][14]
-
Increase Scavenger Equivalents: A common starting point is 5-10 weight equivalents of scavenger relative to the initial catalyst loading. If removal is incomplete, increasing this to 15-20 equivalents may be necessary.
-
Optimize Contact Time and Temperature: While many scavengers work at room temperature, gently heating the mixture (e.g., to 40-60 °C) can significantly improve kinetics. Extend the treatment time from a few hours to overnight (12-24 hours) and monitor the progress.[14]
-
Ensure Adequate Agitation: The slurry must be well-mixed to ensure good contact between the dissolved palladium species and the solid scavenger.
-
Issue 3: Significant Product Loss on Scavenger or Activated Carbon
Question: My palladium levels are down, but so is my product yield! How can I prevent my product from binding to the scavenger or activated carbon?
Answer: This indicates non-specific binding, a common issue, particularly with highly functionalized molecules or when using broad-spectrum adsorbents like activated carbon.
-
The "Why": Activated carbon has a high surface area with a variety of functional groups, causing it to adsorb a wide range of organic molecules, not just the palladium catalyst.[15] Similarly, some scavengers can have secondary interactions with polar functional groups on your product.
-
Solutions:
-
Reduce Adsorbent Loading: Use the minimum amount of carbon or scavenger necessary to achieve the desired palladium level. This often requires optimization experiments.
-
Switch to a More Selective Scavenger: Silica-based scavengers with specific functional groups (e.g., thiol, thiourea, DMT) are generally more selective for palladium than activated carbon and exhibit less non-specific binding of the API.[16][17]
-
Thoroughly Wash the Solid Phase: After filtering off the scavenger or carbon, wash the collected solid thoroughly with fresh reaction solvent or another solvent in which your product is highly soluble. This helps to recover any adsorbed product.[14]
-
Consider a Binary System: A cost-effective method involves using a chelating agent in conjunction with a solid support like silica gel.[6] This can enhance selectivity and reduce the amount of solid adsorbent needed.
-
Data & Protocols
Comparative Overview of Common Palladium Scavengers
The selection of a scavenger is critical and should be based on the specific reaction conditions. The table below provides a general guide.
| Scavenger Type | Functional Group | Primary Target | Recommended For |
| SiliaMetS® Thiol | -SH | Pd(II) | General purpose, effective for a wide range of Pd species.[17] |
| SiliaMetS® Thiourea | -NH(C=S)NH2 | Pd(0), Pd(II) | Versatile scavenger for all forms of palladium.[17][18] |
| SiliaMetS® DMT | Dimercaptotriazine | Pd(II), Ru | Excellent for hindered Pd complexes and Ruthenium.[18] |
| MP-TMT | Macroporous TMT | Pd(0), Pd(II) | Resin-based, effective in both aqueous and organic media.[19] |
| Activated Carbon | N/A | Broad Spectrum | Can remove Pd, but risk of non-specific product binding.[15] |
Experimental Protocol: Scavenger Screening Workflow
Objective: To identify the most effective scavenger for removing residual palladium from a reaction mixture containing the product derived from this compound.
Materials:
-
Crude reaction mixture (post-filtration of any bulk solids).
-
Panel of selected palladium scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, MP-TMT, Activated Carbon).
-
Reaction solvent.
-
Vials for parallel screening.
-
Agitation plate (shaker or stirrer).
Methodology:
-
Baseline Analysis: Take an aliquot of the starting crude solution and submit for ICP analysis to determine the initial palladium concentration (ppm).[13]
-
Setup: In separate, labeled vials, add a defined volume of the crude solution.
-
Scavenger Addition: To each vial, add a different scavenger at a fixed loading (e.g., 10 wt. equivalents relative to the initial palladium catalyst mass). Include a control vial with no scavenger.
-
Incubation: Seal the vials and place them on a shaker or stirrer plate. Agitate at a consistent speed at a set temperature (e.g., 25 °C or 40 °C) for a predetermined time (e.g., 4 hours).
-
Sampling & Analysis: After incubation, carefully take a sample from the supernatant of each vial. Dilute as necessary and submit for ICP analysis to determine the final palladium concentration.
-
Evaluation: Compare the final palladium levels for each scavenger to identify the most efficient one. The best performer can then be used for bulk purification and further optimization of loading and time.
Visualization of Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for selecting and optimizing a palladium removal method.
Frequently Asked Questions (FAQs)
Q1: What are the typical ICH limits for palladium in APIs? A1: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets the Permitted Daily Exposure (PDE) for palladium. For oral administration, the limit is typically 100 µ g/day , which translates to a concentration limit (e.g., 10 ppm) depending on the maximum daily dose of the drug product.[7]
Q2: Can I combine different palladium removal methods? A2: Yes, and this is often a highly effective strategy. For example, you can perform an initial treatment with a cost-effective scavenger to remove the bulk of the palladium, followed by a final polishing step like recrystallization or chromatography to reach very low ppm or even ppb levels.[14]
Q3: How do I choose between a silica-based scavenger and a polymer-based scavenger? A3: The choice depends on your solvent and process conditions. Silica-based scavengers offer excellent mechanical and thermal stability and do not swell in organic solvents.[17] Polymer-based scavengers can also be very effective but may exhibit solvent-dependent swelling, which can affect filtration and handling properties.
Q4: Is it possible to recover and recycle the palladium from the scavenger? A4: Yes, recovering the high-value palladium is a key consideration for cost-effective and sustainable manufacturing.[3][6] The spent scavenger can be sent to specialized refining companies that can incinerate the support matrix and recover the precious metal.
Q5: My product is insoluble in most common solvents. How can I remove the palladium catalyst? A5: This is a challenging scenario. One approach is to find a solvent system in which the palladium impurities are soluble, allowing you to wash the solid product repeatedly.[21] Alternatively, you could try to dissolve the crude product in a more aggressive solvent (like DMF or NMP), perform the scavenger treatment in that solution, and then precipitate the purified product.[21]
References
-
Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Economidou, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. [Link]
-
Welch, C. J. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]
-
ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]
- Google Patents. (2002). US20050256327A1 - Method of removing palladium.
-
Cichy, M., et al. (2022). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
Aldridge, T. E., et al. (2020). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Diao, T. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
Garmendia, A., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
-
Hartwig, J. F. (2004). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society. [Link]
-
Biotage. (2008). Metal Scavengers for the Process Industry. [Link]
-
ResearchGate. (2025). Reductive Elimination of Aryl Halides from Palladium(II). [Link]
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Purification of carbazole products from 1,5-Dichloro-2-iodo-3-methylbenzene reactions
Technical Support Center: Purification of Carbazole Products
A Specialist's Guide for Reactions Involving 1,5-Dichloro-2-iodo-3-methylbenzene
As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of heterocyclic synthesis. The palladium-catalyzed synthesis of substituted carbazoles, particularly from sterically hindered and electronically complex precursors like this compound, is a powerful tool in drug discovery and materials science. However, the journey from crude reaction mixture to analytically pure product is often where significant challenges arise.
This guide is structured to function as a dedicated technical support resource. It moves beyond simple protocols to address the "why" behind common purification issues, providing a logical framework for troubleshooting and optimization. We will address the specific impurities and separation challenges inherent to this chemistry, ensuring your path to a pure dichloromethyl-carbazole derivative is clear and efficient.
Section 1: Understanding the Reaction Landscape & Initial Work-up
The synthesis of a carbazole from this compound, typically via a Buchwald-Hartwig amination or a related intramolecular C-N coupling, presents a unique set of purification hurdles.[1][2] The crude product is rarely clean, containing a mixture of starting materials, catalyst residues, and reaction byproducts.
Diagram: Typical Reaction & Impurity Profile
Caption: General reaction scheme and common resulting impurities.
❓ FAQ: What is the most effective general procedure for the initial work-up?
Answer: A well-executed liquid-liquid extraction is your first and most critical purification step. Its goal is to separate the organic-soluble product from inorganic salts (like the base used in the reaction) and highly polar impurities.
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute the mixture with an organic solvent in which your product is soluble but immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[3]
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Drain the organic layer.
-
Wash: Wash the organic layer sequentially with:
-
Water (to remove water-soluble organics).
-
Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.[4]
-
-
Dry and Concentrate: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude solid or oil.
Expert Insight: The choice of extraction solvent is key. While DCM is an excellent solvent, ethyl acetate is often preferred as it is less dense than water and less volatile, making it a "greener" and often easier-to-handle option.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the workhorse for purifying carbazole derivatives.[6] However, the inherent basicity of the carbazole nitrogen can lead to frustrating complications with standard silica gel.
❓ FAQ 1: My carbazole product is streaking badly or showing significant "tailing" on my silica gel column. How do I achieve sharp, symmetrical peaks?
Answer: This is a classic problem caused by the interaction between the basic nitrogen atom of your carbazole and the acidic silanol (Si-OH) groups on the surface of the silica gel.[7] This strong, non-specific binding causes the compound to elute slowly and unevenly.
Solutions:
-
Mobile Phase Additive (Primary Solution): The most effective fix is to add a small amount of a competitive base to your mobile phase (eluent). Triethylamine (TEA) is the industry standard. Start by adding 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).[5][7] The TEA will preferentially bind to the acidic sites on the silica, allowing your carbazole product to elute symmetrically.
-
Alternative Stationary Phase: If tailing persists, especially with very basic derivatives, consider using a less acidic stationary phase. Alumina (Al₂O₃) is a common alternative for purifying basic compounds.[5]
-
Deactivated Silica: You can also "deactivate" your silica gel by pre-treating it with a solution of your eluent containing a higher concentration of TEA (e.g., 5%) before packing the column.
❓ FAQ 2: I'm struggling to separate my product from a close-running impurity. What should I do to improve resolution?
Answer: Poor separation occurs when the polarity difference between your product and an impurity is small.
Solutions:
-
Optimize the Solvent System: This is the most critical factor. Use Thin Layer Chromatography (TLC) to meticulously test different solvent ratios. Aim for an Rf value of 0.2-0.3 for your desired product to ensure it spends enough time on the stationary phase to separate effectively.[6] A good starting point for many carbazoles is a hexane/ethyl acetate or hexane/DCM mixture.
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient elution. Start with a less polar mixture and gradually increase the percentage of the more polar solvent. This will hold back your product longer while washing away less polar impurities, then sharpen the elution of your product as the polarity increases.[5]
-
Column Dimensions: Use a longer, narrower column. This increases the surface area of the stationary phase and the path length, providing more opportunities for separation to occur. Be mindful that this will increase the run time and solvent consumption.
Section 3: Mastering Recrystallization for Final Purity
Recrystallization is an exceptionally powerful technique for removing trace impurities and achieving high analytical purity, which is essential for pharmaceutical applications.[8] The principle relies on the subtle differences in solubility between your product and impurities in a chosen solvent at different temperatures.[9][10]
❓ FAQ 1: How do I select the ideal solvent for recrystallizing my dichloromethyl-carbazole?
Answer: The perfect recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each tube at room temperature.[5] Observe the solubility. A good candidate solvent will not dissolve the compound.
-
Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.[11]
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of clean-looking crystals is your best choice.[9]
-
Binary Solvent Systems: If no single solvent works, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in, e.g., DCM or acetone) while hot. Then, slowly add a "poor" solvent (one it's insoluble in, e.g., hexane or water) dropwise until the solution becomes cloudy (the saturation point). Re-heat gently until clear, then allow to cool slowly.[6]
❓ FAQ 2: My product won't crystallize from the solution, or my recovery is very low. What am I doing wrong?
Answer: This is usually due to one of two issues: using too much solvent or the solution being supersaturated.
Solutions:
-
Problem: Low Recovery. You likely used too much solvent to dissolve the crude product.[6] The concentration of your product in the cold solution is still too high for it to precipitate effectively. Fix: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
-
Problem: No Crystals Form. The crystallization process needs a nucleation point to begin. Fixes:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent line.[6][10] The microscopic glass fragments that are scraped off can serve as nucleation sites.
-
Seed Crystal: Add a tiny crystal of pure product (if you have any) to the solution. This provides a perfect template for further crystal growth.[6]
-
Cooling: Ensure the solution is cooled slowly to room temperature first, then transfer to an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Section 4: Eliminating Persistent Contaminants
❓ FAQ 1: My NMR looks clean, but elemental analysis shows palladium contamination. How can I remove residual palladium to meet regulatory standards?
Answer: Residual palladium is a major concern in pharmaceutical chemistry, and regulatory bodies have very strict limits (often in the low ppm range).[12] Standard chromatography and recrystallization are often insufficient for complete removal.
Solutions:
-
Metal Scavengers: The most robust method is to use a metal scavenger. These are typically silica-based materials functionalized with groups that have a high affinity for palladium, such as thiols or amines.[13]
-
Procedure: Dissolve your purified product in a suitable solvent (e.g., Toluene, THF). Add the scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium). Stir the mixture, sometimes with gentle heating, for several hours. Filter off the resin and wash it with fresh solvent. The palladium will be bound to the solid support.
-
-
Activated Carbon Treatment: While primarily used for color removal, activated carbon can also adsorb residual palladium. However, it is less selective than dedicated scavengers and may lead to product loss.[6]
-
Celite Filtration: Passing a solution of your compound through a thick pad of Celite can sometimes help remove finely dispersed palladium black.[13]
Table 1: Comparison of Palladium Removal Techniques
| Method | Selectivity | Scalability | Cost | Potential Product Loss |
| Metal Scavenger | High | Excellent | Moderate | Low |
| Activated Carbon | Low | Good | Low | Moderate-High |
| Celite Filtration | Low | Excellent | Low | Low |
| Recrystallization | Variable | Good | Low | Variable |
Section 5: Standardized Purification Protocols
Protocol 1: Optimized Column Chromatography for Basic Carbazoles
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane/EtOAc) that gives your product an Rf of ~0.25. Prepare this eluent and add 0.5% (v/v) triethylamine (TEA).
-
Column Packing: Pack a glass column with silica gel using your TEA-containing eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like DCM. Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution. Evaporate the solvent completely to create a dry, free-flowing powder. This is known as "dry loading."[5]
-
Loading onto Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band.
-
Elution: Begin eluting with your TEA-containing mobile phase. If separating very close spots, a shallow gradient elution (e.g., starting at 5% EtOAc in Hexane and slowly increasing to 20% EtOAc) is recommended.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: High-Yield Recrystallization
-
Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves. Crucially, use the absolute minimum amount of hot solvent necessary. [6][11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[6]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[6]
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven.
Section 6: Visual Troubleshooting Guide
Diagram: Purification Workflow Decision Tree
Caption: A decision tree for the carbazole purification workflow.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Do, H. N., et al. (n.d.). Carbazole synthesis. Organic Chemistry Portal. [Link]
-
Gribble, G. (2020). Cadogan–Sundberg Indole Synthesis. ResearchGate. [Link]
-
Steingruber, H. S., et al. (2021). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). A general scheme on Cadogan cyclization. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. [Link]
-
Chen, X., et al. (2021). Visible-light-driven Cadogan reaction. ScienceDirect. [Link]
-
Stuart, D. R., et al. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PMC - NIH. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Barbe, S., et al. (2018). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - NIH. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Chemistry. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Chem Survival. (2013). Recrystallization. YouTube. [Link]
-
Nadia Korovina. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Optimizing base and solvent for cross-coupling of 1,5-Dichloro-2-iodo-3-methylbenzene.
Topic: Optimizing Base and Solvent for Cross-Coupling of 1,5-Dichloro-2-iodo-3-methylbenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals working with the challenging polyhalogenated substrate, this compound. As Senior Application Scientists, we understand that optimizing reactions with complex substrates requires a nuanced understanding of mechanistic principles and practical, field-proven strategies. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Understanding the Substrate: A Triumvirate of Halogens
The primary challenge in functionalizing this compound lies in its inherent structural properties. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows a well-established trend: C–I > C–Br > C–OTf >> C–Cl.[1][2][3] This differential reactivity is the cornerstone of achieving selective functionalization at the C2 position (iodo) while leaving the two C-Cl bonds intact for subsequent transformations.
However, the iodine atom at the C2 position is sterically encumbered, being flanked by a methyl group at C3 and a chlorine atom at C1. This steric hindrance can significantly impede the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[4][5] Consequently, reaction conditions must be carefully selected to overcome this steric barrier without activating the more inert C-Cl bonds.
Frequently Asked Questions (FAQs)
Q1: Which halogen will react selectively in a standard cross-coupling reaction? A1: The carbon-iodine (C-I) bond will react with high selectivity. The oxidative addition of the palladium(0) catalyst to the C-I bond is kinetically and thermodynamically much more favorable than its addition to the stronger, less polarized C-Cl bonds.[2] This allows for a predictable and site-selective mono-functionalization at the C2 position.
Q2: What is the fundamental role of the base in different cross-coupling reactions with this substrate? A2: The role of the base is specific to the type of cross-coupling reaction being performed:
-
Suzuki-Miyaura Coupling: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the organoboron reagent (boronic acid or ester) by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6]
-
Sonogashira Coupling: A stoichiometric amine base (e.g., Et₃N, DIPEA) is essential for deprotonating the terminal alkyne, forming the copper(I) acetylide in situ (in the copper-cocatalyzed variant) or directly participating in the catalytic cycle.[7][8]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) is used to deprotonate the amine coupling partner, generating the amide anion that participates in the catalytic cycle.[9][10]
Q3: How does solvent choice impact the reaction outcome? A3: The solvent plays a multifaceted role. Firstly, it must effectively solubilize the aryl halide, the coupling partner, the base, and the catalyst complex. Secondly, the solvent's polarity can influence the reaction mechanism and rate.[11] Polar aprotic solvents like dioxane, THF, and DMF are commonly used.[12] Some studies have shown that polar solvents can stabilize charged intermediates or transition states in the oxidative addition step, potentially altering reaction rates and selectivity, though this relationship is complex and not solely dependent on the dielectric constant.[13][14][15] For Suzuki reactions, biphasic systems like toluene/water or dioxane/water are often employed to facilitate the interaction of organic and inorganic reagents.
Q4: For this sterically hindered substrate, what type of palladium catalyst/ligand system is a good starting point? A4: Due to the steric hindrance around the C-I bond, standard catalysts like Pd(PPh₃)₄ may be sluggish. More robust and active catalyst systems are recommended. These typically involve bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Bulky Phosphine Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and related systems are designed to promote both the oxidative addition of hindered substrates and the final reductive elimination step.[5][16]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable and highly active palladium complexes that are effective for coupling challenging substrates.[17]
Starting with a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized ligand is often more effective than using a pre-formed complex like Pd(PPh₃)₄.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound.
Problem 1: Low or no conversion of the starting material.
| Potential Cause | Scientific Rationale & Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently or has decomposed. Solution: Use a fresh source of palladium pre-catalyst and ligand. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can oxidize and deactivate the catalyst. Consider using a more air-stable pre-catalyst.[18] |
| Insufficient Catalyst Activity | The steric hindrance of the substrate is preventing efficient oxidative addition with the chosen catalyst system.[4][5] Solution: Switch to a more active ligand. For Suzuki or Buchwald-Hartwig, try a bulky monophosphine ligand like SPhos or XPhos. For Sonogashira, a ligand like cataCXium® A or Xantphos can be effective. Increasing the reaction temperature may also be necessary. |
| Incorrect Base | The chosen base may be too weak or poorly soluble to effectively participate in the catalytic cycle (e.g., activating the boronic acid or deprotonating the amine/alkyne). Solution: For Suzuki, switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOt-Bu or LHMDS is used.[19][20] The base should be finely powdered to maximize surface area. |
| Poor Solvent Choice | Reagents may not be fully dissolved, or the solvent may be inhibiting the reaction. Solution: Ensure you are using a solvent known to be effective for the specific coupling type (see table below). For Suzuki reactions with poorly soluble boronic acids, a co-solvent system like dioxane/water (9:1) can be beneficial.[21] |
Problem 2: Significant formation of side products (e.g., homocoupling of the coupling partner, protodehalogenation).
| Potential Cause | Scientific Rationale & Solution |
| Alkyne Homocoupling (Sonogashira) | The copper co-catalyst is promoting the oxidative dimerization of the terminal alkyne (Glaser coupling), which can dominate if the cross-coupling is slow. Solution: The most effective solution is to switch to a copper-free Sonogashira protocol.[4][8] If using copper, ensure minimal amounts are used (0.5-2 mol%) and that the reaction is run under strictly anaerobic conditions. |
| Boronic Acid Homocoupling/Protodeboronation (Suzuki) | Oxygen can promote the homocoupling of the boronic acid. Protodeboronation (replacement of the B(OH)₂ group with hydrogen) can occur under harsh basic conditions or at elevated temperatures. Solution: Thoroughly degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere.[21] If protodeboronation is an issue, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a more stable boronate ester (e.g., a pinacol boronate, BPin). |
| Protodehalogenation | The aryl palladium intermediate is intercepted by a proton source before it can undergo transmetalation/reductive elimination. This can be exacerbated by moisture or certain solvents. Solution: Use rigorously dried solvents and reagents. Ensure the base is anhydrous. Sometimes, changing the base or ligand can alter the relative rates of the catalytic steps to favor cross-coupling. |
Recommended Starting Conditions
The following table provides experimentally grounded starting points for optimizing the cross-coupling of this compound.
| Reaction Type | Recommended Base | Recommended Solvent(s) | Catalyst System (Example) | Typical Temp. |
| Suzuki-Miyaura | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | 1,4-Dioxane, Toluene, or THF (often with 10% H₂O) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | 80-110 °C |
| Sonogashira (Copper-Free) | Cs₂CO₃ or K₃PO₄ (2 equiv.) | 1,4-Dioxane or DMF | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | 60-100 °C |
| Sonogashira (with Copper) | Et₃N or DIPEA (2-3 equiv.) | THF or DMF | PdCl₂(PPh₃)₂ (2-5 mol%) + CuI (1-5 mol%) | RT to 80 °C |
| Buchwald-Hartwig Amination | NaOt-Bu or LHMDS (1.5-2 equiv.) | Toluene or 1,4-Dioxane | Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) | 80-110 °C |
Visualized Workflows and Logic
A clear understanding of the experimental sequence and troubleshooting logic is critical for success.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv., e.g., 305 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 425 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv., 16.4 mg, 0.04 mmol).
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Copper-Free Sonogashira Coupling with Phenylacetylene
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv., e.g., 305 mg, 1.0 mmol) and cesium carbonate (Cs₂CO₃, 2.0 equiv., 652 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv., 16.4 mg, 0.04 mmol).
-
Solvent & Reagent Addition: Add 5 mL of degassed DMF via syringe, followed by phenylacetylene (1.1 equiv., 121 µL, 1.1 mmol).
-
Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and wash with water (3 x 20 mL) to remove DMF. Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: Israel Journal of Chemistry URL: [Link]
-
Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES URL: [Link]
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health URL: [Link]
-
Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Source: Organometallics URL: [Link]
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: Journal of the American Chemical Society URL: [Link]
-
Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation Source: The Journal of Physical Chemistry B URL: [Link]
-
Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation Source: ResearchGate URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings Source: ResearchGate URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
-
Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: ACS Publications URL: [Link]
-
Title: Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship.org URL: [Link]
-
Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand Source: ChemRxiv URL: [Link]
-
Title: Cross-Coupling Reactions of Polyhalogenated Heterocycles Source: ResearchGate URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira troubleshooting help needed Source: Reddit URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]
-
Title: The Role of the Base in Buchwald-Hartwig Amination. Source: ResearchGate URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Flow Chemistry: Sonogashira Coupling Source: Flow Chemistry URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ACS Catalysis URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: UC Santa Barbara URL: [Link]
-
Title: Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions Source: ResearchGate URL: [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. reddit.com [reddit.com]
Technical Support Center: Strategic Control of Dehalogenation in Cross-Coupling Reactions of 1,5-Dichloro-2-iodo-3-methylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the selective functionalization of polyhalogenated aromatic compounds. Specifically, we will address the common and often frustrating issue of dehalogenation, with a focus on 1,5-dichloro-2-iodo-3-methylbenzene, a substrate where the high reactivity of the C-I bond makes it particularly susceptible to hydrodehalogenation, an undesired side reaction that leads to the formation of 1,5-dichloro-3-methylbenzene.
This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize this byproduct and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Unwanted Deiodination
This section is structured to address specific problems you might be observing in your reaction outcomes.
Issue 1: My primary product is the dehalogenated arene (1,5-dichloro-3-methylbenzene), with very low yield of the desired coupled product.
This is a classic sign that the conditions are heavily favoring the hydrodehalogenation pathway over the desired cross-coupling catalytic cycle. Let's break down the potential causes and solutions.
Potential Cause A: The Palladium-Hydride (Pd-H) Species Formation is Too Rapid.
The central culprit in most dehalogenation events is the formation of a palladium-hydride (Pd-H) species. This species can undergo reductive elimination with the aryl group on the palladium intermediate to yield the unwanted dehalogenated arene.[1] Several factors can accelerate the formation of Pd-H.
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) or hydroxide bases can react with the palladium complex or even trace water to generate Pd-H.[1] Amine bases can also be a source of hydrides.[2]
-
The Solvent: Protic solvents like alcohols are direct hydride sources.[3] Aprotic solvents like DMF and dioxane have also been observed to promote dehalogenation more than solvents like toluene.[3][4]
-
Trace Water: Even in anhydrous setups, residual water can be a significant source of protons, leading to dehalogenation.[1][5]
Troubleshooting Protocol 1: Systematic Adjustment of Base and Solvent
-
Switch to a Weaker Base: If you are using a strong alkoxide or hydroxide base, consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] These bases are generally less prone to generating hydride species.
-
Employ Aprotic, Non-coordinating Solvents: Change your solvent to toluene or THF. These are less likely to act as hydride donors compared to DMF, dioxane, or alcoholic solvents.[1][3]
-
Ensure Anhydrous Conditions: Rigorously dry your glassware and reagents. Use freshly distilled, anhydrous solvents. Degassing the reaction mixture by bubbling an inert gas or through freeze-pump-thaw cycles is crucial to remove both oxygen and dissolved water.[1]
Potential Cause B: The Catalyst System is Not Optimal for This Substrate.
The choice of palladium precatalyst and, more importantly, the ligand, plays a critical role in dictating the relative rates of the desired productive cycle versus the dehalogenation pathway.
-
Ligand Sterics and Electronics: The ligand's properties influence every step of the catalytic cycle. For a substrate like this compound, which is somewhat sterically hindered, a bulky, electron-rich ligand is often required to promote the initial oxidative addition and the final reductive elimination.[6] However, excessively active catalysts can sometimes favor dehalogenation.[3]
Troubleshooting Protocol 2: Ligand and Catalyst Screening
-
Screen Bulky, Electron-Rich Phosphine Ligands: The Buchwald biaryl phosphine ligands are an excellent starting point.[1] Consider ligands such as SPhos, XPhos, or RuPhos. These ligands are known to stabilize the palladium center and can accelerate the desired reductive elimination.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, are strong sigma-donors and can be highly effective in preventing dehalogenation, sometimes outperforming phosphine ligands for specific substrates.[7]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined pre-catalyst such as a G2, G3, or G4 Buchwald pre-catalyst. These can provide more consistent and reproducible results.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation, or hydrodehalogenation, is a side reaction where the halogen on the starting material is replaced by a hydrogen atom.[3] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) intermediate.[1] This can happen in a few ways, but a common pathway is the reaction of the palladium complex with a base, solvent, or trace water.[2][5] Once the Ar-Pd-H species is formed, it can undergo reductive elimination to produce the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, which can then re-enter the undesired cycle.
Caption: Simplified pathway for hydrodehalogenation.
Q2: My substrate is this compound. Which halogen is most susceptible to both coupling and dehalogenation?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[1] Therefore, the C-I bond is significantly more reactive than the C-Cl bonds. This high reactivity makes the iodine the preferred site for oxidative addition in the desired coupling reaction. However, this also means it is the most susceptible to the undesired dehalogenation side reaction.[1] Your goal is to find conditions that favor the cross-coupling at the iodine position while suppressing its reductive cleavage. The C-Cl bonds will likely remain untouched under conditions optimized for the C-I bond.
Q3: How does temperature affect the rate of dehalogenation?
A3: Higher temperatures can increase the rate of dehalogenation relative to the desired coupling reaction.[3] It's often beneficial to run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate for the cross-coupling. If you are observing significant dehalogenation, consider lowering the reaction temperature. Microwave heating, by allowing for rapid heating to a precise temperature, can sometimes improve reaction kinetics sufficiently to outcompete the dehalogenation pathway.[4]
Q4: I'm performing a Sonogashira coupling. Are there specific considerations for this reaction type?
A4: Yes, Sonogashira couplings have their own nuances. The reaction employs a palladium catalyst and a copper(I) co-catalyst with an amine base.[9]
-
Base Choice: The amine base (e.g., triethylamine, diisopropylamine) is crucial and can also be a source of hydrides. Ensure you are using a high-purity, anhydrous amine.
-
Copper Co-catalyst: The copper cycle is essential for the reaction. Ensure your copper(I) source (typically CuI) is fresh and not oxidized.
-
Copper-Free Variants: If dehalogenation is persistent, consider a copper-free Sonogashira protocol. These have been developed to circumvent issues associated with the copper co-catalyst and sometimes offer cleaner reaction profiles.
Q5: For a Buchwald-Hartwig amination, what are the key parameters to watch?
A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be prone to dehalogenation.[10]
-
Base: This is a critical parameter. While strong bases like NaOtBu are common, they can also promote dehalogenation. Screening weaker bases like K₃PO₄ or Cs₂CO₃ is a primary troubleshooting step.
-
Ligand: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XantPhos, BrettPhos) are often required, especially for coupling with primary amines.[11] These ligands can promote the desired C-N reductive elimination over the C-H reductive elimination that leads to dehalogenation.
-
Amine Nucleophilicity: The nature of the amine itself can play a role. Less nucleophilic amines may require more forcing conditions, which can increase the likelihood of side reactions.
Q6: Can I use a protecting group strategy?
A6: While not directly applicable to the halogens on the benzene ring, if your coupling partner contains a sensitive functional group (like an N-H in a pyrrole or indole), protecting that group can sometimes suppress dehalogenation.[12] Deprotonation of an N-H group by the base can alter the electronic properties of the coupling partner, which can indirectly influence the stability of intermediates in the catalytic cycle and the propensity for side reactions.[12]
Optimization Workflow
When faced with significant dehalogenation, a systematic approach to optimization is key. The following workflow can guide your experimental design.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation with Polychlorinated Aryl Iodides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving polychlorinated aryl iodides. The unique electronic and steric properties of these substrates present specific challenges that can lead to catalyst poisoning and low reaction yields. This document provides a structured approach to identifying and resolving these common experimental hurdles.
Section 1: Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: My Suzuki-Miyaura or Heck reaction with a polychlorinated aryl iodide is sluggish or fails completely. What are the likely causes related to catalyst deactivation?
Answer:
Low or no conversion in cross-coupling reactions with polychlorinated aryl iodides is a frequent problem, often rooted in catalyst deactivation. The primary culprits include:
-
Catalyst Poisoning by Substrate/Product: The chlorine substituents on the aryl ring, particularly in the ortho position, can exhibit a dual effect. While the iodide is the more reactive site for oxidative addition, the adjacent chlorine atoms can coordinate to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive.
-
Formation of Palladium Black: The appearance of a black precipitate (palladium black) is a clear indicator of catalyst aggregation and deactivation. This can be caused by several factors, including the presence of oxygen, high temperatures, or an insufficient ligand-to-metal ratio.[1]
-
Ligand Degradation or Displacement: The phosphine ligands crucial for stabilizing the active Pd(0) species can be susceptible to degradation under harsh reaction conditions. Additionally, coordinating substrates or solvents can displace the ligand, leaving the palladium center vulnerable to deactivation.[2]
-
Reductive Dehalogenation (Hydrodechlorination/Hydrodeiodination): A common side reaction is the removal of a halogen (either chlorine or iodine) and its replacement with a hydrogen atom. This not only consumes the starting material but can also lead to the formation of catalytically inactive palladium hydride species.
Question 2: I'm observing significant formation of palladium black in my reaction. How can I prevent this?
Answer:
The formation of palladium black is a visual cue of catalyst decomposition and precipitation of inactive Pd(0) aggregates. To mitigate this, consider the following strategies:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a primary culprit in the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can then aggregate.[1] Rigorous degassing of solvents (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintaining a positive pressure of an inert gas throughout the reaction are critical.
-
Optimize Ligand-to-Metal Ratio: An inadequate amount of phosphine ligand can leave the palladium center exposed and prone to aggregation.[1] While a 1:1 to 2:1 ligand-to-palladium ratio is a common starting point, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is slow to react.[3]
-
Control the Temperature: High reaction temperatures can accelerate the rate of catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider performing a temperature screen to find the optimal balance.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are designed to be sterically hindering.[4][5] This steric bulk can protect the metal center and prevent the aggregation that leads to palladium black formation.
Question 3: My main side product is the dehalogenated starting material. What adjustments can I make to favor the desired cross-coupling?
Answer:
Dehalogenation is a common parasitic reaction. To minimize it, focus on optimizing the reaction conditions to favor the productive catalytic cycle:
-
Ligand Selection is Critical: The choice of ligand plays a pivotal role. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step over dehalogenation pathways.[5] Screening a panel of ligands is a highly recommended strategy. Good starting points include Buchwald's biaryl phosphine ligands or ferrocenyl phosphines like dppf.[5]
-
Optimize the Base: In Suzuki-Miyaura reactions, the base is crucial. While a strong base is necessary, an overly strong or poorly soluble base can lead to side reactions. For Sonogashira couplings, amine bases like triethylamine (TEA) can sometimes be a source of hydrides that lead to dehalogenation.[5] Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃ if dehalogenation is a significant issue.[5]
-
Solvent Choice: The solvent can influence the relative rates of the desired coupling and undesired dehalogenation. Anhydrous, deoxygenated solvents are essential to prevent catalyst oxidation.[1] Common choices include toluene, dioxane, and THF.
-
Water Content: While many Suzuki reactions can tolerate some water, and in some cases even require it for efficient transmetalation, excessive water can promote protodeboronation of the boronic acid, a side reaction that can contribute to the overall inefficiency and favor dehalogenation.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do the multiple chlorine atoms on the aryl iodide specifically contribute to catalyst deactivation?
A1: The polychlorinated nature of the substrate introduces several challenges. The electron-withdrawing effect of the chlorine atoms can make the C-I bond more susceptible to oxidative addition. However, the chlorine atoms themselves, especially when in positions ortho to the iodide, can act as Lewis basic sites and coordinate to the palladium center. This can lead to the formation of stable, five- or six-membered chelate rings that are catalytically inactive, effectively sequestering the catalyst from the desired reaction pathway.
Q2: Can impurities in my polychlorinated aryl iodide starting material cause catalyst deactivation?
A2: Absolutely. Impurities are a common and often overlooked source of catalyst poisoning. Sulfur- and nitrogen-containing compounds are particularly notorious for irreversibly binding to and deactivating palladium catalysts.[4][7] Even trace amounts of elemental sulfur can be a potent catalyst poison.[8] It is highly recommended to use starting materials of the highest possible purity. If you suspect impurities, purification of the polychlorinated aryl iodide by recrystallization or column chromatography before use is a critical step.
Q3: Are there specific types of palladium catalysts or ligands that are more robust for these challenging substrates?
A3: Yes, the development of specialized ligands has been key to overcoming challenges with deactivated or sterically hindered aryl halides. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), are generally more effective than traditional ligands like PPh₃.[4][5] These ligands promote faster rates of reductive elimination and their steric bulk helps to prevent the formation of inactive catalyst dimers and aggregates.[9] N-heterocyclic carbene (NHC) ligands have also shown promise in stabilizing the catalyst and promoting high reactivity.[4]
Q4: My reaction starts well but then stalls. What does this indicate?
A4: A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation during the course of the reaction. This could be due to gradual poisoning by an impurity, product inhibition where the coupled product binds strongly to the catalyst, or thermal decomposition of the catalyst over time.[6] In such cases, consider a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) to compensate for the gradual deactivation.[4] Also, re-evaluate the reaction temperature and time to see if milder conditions can maintain catalyst activity for a longer duration.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Small-Scale Ligand Screen in a Suzuki-Miyaura Coupling
This protocol is designed to efficiently test the efficacy of different phosphine ligands for a challenging polychlorinated aryl iodide substrate.
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, add the polychlorinated aryl iodide (0.1 mmol), the boronic acid partner (0.12 mmol), a suitable base (e.g., K₃PO₄, 0.2 mmol), and a stir bar to a series of labeled reaction vials.[5]
-
Preparation of Catalyst/Ligand Stock Solutions: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be screened in the chosen anhydrous, degassed solvent (e.g., toluene or dioxane). This ensures accurate dispensing of small quantities.[5]
-
Reaction Setup: To each reaction vial, add the appropriate amount of the palladium precursor stock solution (e.g., to achieve 1-2 mol% Pd loading) followed by the corresponding ligand stock solution (e.g., to achieve a 2:1 ligand-to-Pd ratio). Finally, add the solvent to reach the desired concentration (typically 0.1-0.5 M).[5]
-
Reaction Execution: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate set to the desired temperature (e.g., 80-100 °C).
-
Monitoring and Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.
Table 1: Example Data from a Ligand Screen
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Dehalogenation (%) |
| PPh₃ | 2 | 100 | 16 | 15 | 45 |
| dppf | 2 | 100 | 16 | 40 | 20 |
| XPhos | 2 | 100 | 16 | 85 | <5 |
| SPhos | 2 | 100 | 16 | 92 | <5 |
Note: The data presented in this table is illustrative and actual results will vary depending on the specific substrates and conditions.
Section 4: Visualizing Deactivation Pathways
Diagram 1: Common Catalyst Deactivation Pathways
Caption: A logical workflow for troubleshooting low yields.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- Benchchem. (n.d.). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
- ResearchGate. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling.
- RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Reddit. (2024). (Hopefully) Everything about Suzuki cross-coupling. r/Chempros.
- MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- ResearchGate. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
- ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- YouTube. (2020). palladium coupling catalyst activation.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
- Chemistry LibreTexts. (2023). Heck Reaction.
- National Institutes of Health. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- National Institutes of Health. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution.
- Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis.
- The Doyle Group. (2016). Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals.
- National Institutes of Health. (n.d.). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions.
- PubMed. (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides.
- ChemRxiv. (2025). The Effect of Impurities in Post-Consumer Plastic Waste on the Cracking of Polyolefins with Zeolite-based Catalysts. Cambridge Open Engage.
- ResearchGate. (n.d.). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
- PubMed. (2009). Recycling of transformer oil contaminated by polychlorinated biphenyls (PCBs) using catalytic hydrodechlorination.
- ResearchGate. (2025). Amination of Aryl Halides With Aqueous Ammonia Catalyzed by Green Recyclable Poly(4-vinylpyridine)-supported Copper Iodide Nanoparticles Catalyst.
Sources
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 1,5-Dichloro-2-iodo-3-methylbenzene
Welcome to the technical support center for the analysis of reactions involving 1,5-Dichloro-2-iodo-3-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to monitor reaction progress, identify byproducts, and ensure product quality. Here, we address common challenges encountered during experimental work with a focus on practical, field-proven solutions.
Introduction: The Analytical Imperative
Reactions involving poly-halogenated aromatic compounds like this compound are foundational in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. The success of these syntheses hinges on precise monitoring to track the consumption of starting materials and the formation of products and impurities. The choice of analytical technique is critical and is dictated by the specific reaction conditions and the information required. This guide provides troubleshooting advice for the most common analytical platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Workflow for Method Selection
Choosing the appropriate analytical technique is the first step toward successful reaction monitoring. The following decision tree illustrates a logical workflow for selecting the best method based on the analyte's properties and the desired analytical outcome.
Caption: Workflow for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for monitoring reactions of non-volatile or thermally sensitive compounds. Given the aromatic nature of this compound, reversed-phase HPLC is the most common approach.
Frequently Asked Questions (HPLC)
Q1: I'm seeing poor resolution between my starting material and a closely related impurity. How can I improve the separation?
A1: Poor resolution is a common challenge, especially with isomeric impurities. The key is to manipulate the selectivity of your chromatographic system.
-
Change the Stationary Phase: Standard C18 columns separate primarily based on hydrophobicity. For aromatic compounds, a phenyl-hexyl or biphenyl stationary phase can provide superior selectivity due to π-π interactions between the column's phenyl rings and your aromatic analyte.[1] This alternative interaction mechanism can often resolve compounds that co-elute on a C18 column.
-
Modify the Mobile Phase:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[1] Methanol is a proton donor and acceptor, offering different hydrogen bonding capabilities compared to acetonitrile, which can change the elution order.[1]
-
Solvent Strength: If peaks are eluting too quickly, decrease the percentage of the organic solvent in your mobile phase to increase retention and allow more time for separation. A good starting point is to aim for a retention factor (k') between 2 and 10.
-
-
Adjust the Temperature: Varying the column temperature can change selectivity.[1] While increasing temperature generally shortens run times, its effect on the resolution of specific isomers can be unpredictable and must be tested empirically.[1]
Q2: My analyte peak is tailing significantly. What is causing this and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.
-
Check for Active Silanol Groups: The silica backbone of many reversed-phase columns has acidic silanol groups that can interact strongly with polar or basic functional groups on an analyte, causing tailing.[2] While your target molecule is not basic, reaction byproducts might be. Using a modern, high-purity silica column with end-capping will minimize these interactions.
-
Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is 50% methanol/water) can cause peak distortion.[1] Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Column Contamination/Void: Strongly retained impurities from previous injections can build up at the head of the column, creating active sites. A column void (a physical gap in the packing material) can also cause peak distortion. Try flushing the column with a strong solvent or reversing it (if the manufacturer permits) to wash away contaminants.[3][4] Using a guard column is a cost-effective way to protect your analytical column.[3]
Q3: My retention times are shifting between injections. Why is this happening?
A3: Retention time instability compromises data reliability. The cause is often related to the mobile phase, temperature, or pump performance.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. For reversed-phase chromatography, 5-10 column volumes are typically sufficient, but this can vary.[3]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[3] Premixing the mobile phase manually can help diagnose if the mixer is the problem.[3] Also, ensure that volatile solvents are not evaporating over time, which would change the mobile phase composition.[5][6]
-
Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature. Even small changes in ambient lab temperature can cause drift.[1]
-
pH Control (if applicable): While not directly relevant for this compound, if any reactants or products have ionizable groups, even a small change in mobile phase pH (0.1 units) can cause significant retention shifts.[3] Buffering the mobile phase is essential in such cases.[1]
Starting HPLC Method Parameters
This table provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Provides π-π interactions for enhanced selectivity with aromatic compounds.[1] |
| Mobile Phase A | Water (HPLC Grade) | Aqueous component for reversed-phase. |
| Mobile Phase B | Acetonitrile or Methanol (HPLC Grade) | Organic component. Test both to evaluate selectivity differences.[1] |
| Gradient | 50% B to 95% B over 15 minutes | A scouting gradient to determine the elution profile of all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable operating conditions and reduces viscosity. |
| Detection (UV) | 220 nm and 254 nm | Aromatic compounds typically absorb at these wavelengths. Use a Diode Array Detector (DAD) to capture the full UV spectrum for peak purity analysis. |
| Injection Vol. | 5 µL | A small volume to prevent column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is an excellent technique for analyzing volatile and thermally stable compounds, offering high separation efficiency and definitive mass identification.
Frequently Asked Questions (GC-MS)
Q1: I don't see any peaks, or my peaks are very small. What should I check first?
A1: This is a common and frustrating problem. A systematic check is the best approach.
-
Injection Issue: Verify that the syringe is drawing and injecting the sample correctly. Check the septum for leaks or cores, as a damaged septum can prevent the sample from reaching the column.[7]
-
Inlet Temperature: For a semi-volatile compound like this compound, the inlet temperature must be high enough to ensure complete and rapid vaporization without causing degradation. A starting point of 250 °C is reasonable.[8] If the temperature is too low, the sample will not transfer efficiently to the column.
-
System Leak: A leak in the system (e.g., at the inlet, column fittings, or detector) can prevent the sample from reaching the detector or draw in air, causing a high baseline and poor sensitivity. Check for leaks using an electronic leak detector.
-
MS Detector Issue: Ensure the mass spectrometer is properly tuned and that the filament is on.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape in GC is often due to slow sample transfer or unwanted interactions within the system.
-
Active Sites: The iodine and chlorine atoms can interact with active sites (exposed silanols) in the inlet liner or the column itself, causing tailing.[9] Use a deactivated liner (e.g., silanized) and a high-quality, low-bleed MS-certified column. Poor column conditioning can also expose active sites.[9]
-
Incorrect Flow Rate: An optimal carrier gas flow rate is crucial for efficiency. If the flow is too low, peaks will broaden due to diffusion.[10] Ensure your carrier gas flow rate is set correctly for your column dimensions (typically 1-2 mL/min for a 0.25 mm ID column).
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[7][9] Try diluting your sample or reducing the injection volume.
Q3: I suspect my compound is degrading in the inlet. How can I confirm and prevent this?
A3: Iodinated aromatic compounds can be thermally labile. Degradation in the hot inlet is a real possibility.
-
Vary Inlet Temperature: Perform a series of injections while lowering the inlet temperature in 20 °C increments (e.g., from 280 °C down to 200 °C). If the relative peak area of your main compound increases and/or degradation peaks decrease at lower temperatures, you have confirmed thermal degradation.
-
Use a Deactivated Liner: An inert inlet liner is critical to prevent catalytic degradation on active glass or metal surfaces.
-
Change Injection Technique: Consider using a programmable temperature vaporizer (PTV) inlet. This allows you to inject the sample at a low temperature and then rapidly heat the inlet to transfer the analytes to the column, minimizing their residence time in the hot zone.
Troubleshooting Workflow for GC-MS Peak Shape Issues
Caption: Systematic workflow for troubleshooting poor peak shape in GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and can be a powerful quantitative tool for reaction monitoring, as the signal intensity is directly proportional to the number of nuclei.[11]
Frequently Asked Questions (NMR)
Q1: The aromatic protons of my starting material, product, and byproducts overlap, making quantification by ¹H NMR difficult. What are my options?
A1: This is a very common issue with substituted benzene rings.[12]
-
Focus on Non-Aromatic Protons: The most straightforward solution is to find signals in a non-congested region of the spectrum. In the case of this compound, the methyl group (-CH₃) protons should appear as a clean singlet, likely between 2.0-3.0 ppm.[13] If the methyl group is retained in the product, you can track the disappearance of the starting material's methyl signal and the appearance of the product's corresponding signal.
-
Use ¹³C NMR: The ¹³C NMR spectrum has a much wider chemical shift range (0-220 ppm), resulting in less peak overlap.[12][13] Aromatic carbons typically resonate between 110-160 ppm.[12] While it requires longer acquisition times for quantitative results, a quantitative ¹³C experiment (using an appropriate relaxation delay) can provide excellent data.
-
Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping proton signals.
Q2: How can I ensure my NMR results are truly quantitative?
A2: To obtain accurate quantitative data, several experimental parameters must be carefully controlled.
-
Full Relaxation: The most critical parameter is the relaxation delay (d1). It must be long enough to allow all relevant nuclei to fully return to their equilibrium state before the next pulse. A common rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time of the nuclei you are quantifying.
-
Use an Internal Standard: For accurate concentration measurements, add a known amount of an internal standard to your sample. The standard should be stable, not react with your sample components, and have a peak in a clear region of the spectrum.
-
Proper Processing: Ensure consistent and correct phasing and baseline correction for all spectra. When integrating, use a wide enough integration region to capture the entire peak, including any satellite peaks.
Q3: What chemical shifts should I expect for this compound?
A3: Predicting the exact chemical shifts can be complex, but we can estimate the regions based on substituent effects.[14]
-
¹H NMR: The two remaining aromatic protons will be in different chemical environments and should appear as two singlets (or very tightly coupled doublets, J_meta ≈ 1-3 Hz).[15] Due to the electron-withdrawing effects of the halogens, these protons will be deshielded and appear in the aromatic region (δ 7.0-8.0 ppm). The methyl group protons will appear as a singlet around δ 2.3-2.5 ppm.
-
¹³C NMR: The six aromatic carbons will have distinct signals in the δ 120-150 ppm range.[13] The carbon attached to the iodine atom (C-I) will be shifted upfield compared to the carbons attached to chlorine (C-Cl) due to the "heavy atom effect." The carbon bearing the methyl group will be downfield, and the methyl carbon itself will be in the upfield region (around δ 20 ppm).
Data Summary: Expected NMR & MS Signatures
| Technique | Analyte Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Two signals in the δ 7.0-8.0 ppm region. |
| Methyl Protons | One singlet in the δ 2.3-2.5 ppm region. | |
| ¹³C NMR | Aromatic Carbons | Six distinct signals between δ 120-150 ppm. |
| Methyl Carbon | One signal around δ 20 ppm. | |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z = 318 (based on ³⁵Cl and ¹²⁷I). |
| Isotope Pattern | A characteristic pattern due to the presence of two chlorine atoms (³⁵Cl/³⁷Cl). | |
| Key Fragments | Loss of I (M-127), Loss of Cl (M-35), Loss of CH₃ (M-15). |
References
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- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
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- Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emiss. (2022).
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- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2024). Drawell.
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- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry.
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- GC Troubleshooting: 7+ Common Problems and Their Solution. (2025). PharmaGuru.
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 1,5-Dichloro-2-iodo-3-methylbenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of intermediates and final products is paramount. Halogenated aromatic compounds, such as 1,5-dichloro-2-iodo-3-methylbenzene, are crucial building blocks in the synthesis of a wide array of therapeutic agents. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these molecules. This guide provides an in-depth comparison of common mass spectrometric approaches for the analysis of this compound and its derivatives, offering insights into experimental design and data interpretation.
The Dichotomy of Ionization: Electron Ionization (EI) vs. Chemical Ionization (CI)
The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique profoundly influences the resulting mass spectrum and the nature of the structural information obtained. For volatile and semi-volatile compounds like halogenated benzenes, Electron Ionization (EI) and Chemical Ionization (CI) are the most prevalent methods.[1]
Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting
EI employs a high-energy electron beam (typically 70 eV) to bombard the analyte molecule, causing the ejection of an electron and the formation of a molecular ion (M⁺•).[2] This process is highly energetic, leading to extensive fragmentation of the molecular ion.[3] The resulting fragmentation pattern is highly reproducible and serves as a unique "fingerprint" for a given compound, which is invaluable for identification through library matching.[1]
However, the high energy of EI can be a double-edged sword. For some molecules, the molecular ion is unstable and may not be observed in the spectrum, making the determination of the molecular weight challenging.[4]
Chemical Ionization (CI): The "Soft" Touch for Molecular Weight Determination
In contrast, CI is a gentler ionization technique.[5] It involves the use of a reagent gas (e.g., methane, isobutane, or ammonia) which is first ionized by the electron beam. These reagent gas ions then react with the analyte molecule through proton transfer or adduction, resulting in the formation of a protonated molecule ([M+H]⁺) or other adduct ions.[6] This process imparts significantly less energy to the analyte, leading to minimal fragmentation and a prominent molecular ion or quasi-molecular ion peak.[7] This makes CI the preferred method when the primary goal is to determine the molecular weight of an unknown compound.[1]
Predicted Mass Spectral Behavior of this compound
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, this compound (molecular weight: 318.9 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The stability of the aromatic ring will lead to a relatively abundant molecular ion peak.[7] However, the presence of three different halogen substituents and a methyl group provides multiple avenues for fragmentation.
A primary fragmentation event would be the loss of the iodine atom, which is the most labile of the halogen substituents due to the weaker C-I bond strength compared to C-Cl and C-Br bonds. This would result in a significant peak at m/z 191 (M - 127). Subsequent loss of a chlorine atom from this fragment would yield a peak at m/z 156.
Another important fragmentation pathway involves the benzylic cleavage of the methyl group, leading to the formation of a dichlorobenzyl cation or a related tropylium-like ion, although this is generally less favorable than halogen loss. The characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.[8]
Predicted EI Fragmentation of this compound
Caption: Predicted EI fragmentation pathway of this compound.
Chemical Ionization (CI) Mass Spectrum
Under CI conditions, using a reagent gas like methane, the mass spectrum of this compound would be significantly simpler. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 319, 321, and 323, reflecting the chlorine isotopic distribution. Adduct ions with reagent gas fragments, such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺, may also be present in lower abundance. Fragmentation would be minimal, making CI an excellent choice for confirming the molecular weight of the parent compound and its derivatives.[4]
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we can examine the EI mass spectra of structurally related dichlorotoluene and iodotoluene isomers available in the NIST Mass Spectrometry Data Center.[9]
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation | Reference |
| 2,3-Dichlorotoluene | 160.03 | 159 (M-H), 125 (M-Cl), 89 | [10] |
| 2,6-Dichlorotoluene | 160.03 | 160 (M⁺•), 125 (M-Cl), 89 | [8] |
| 3,5-Dichlorotoluene | 160.03 | 160 (M⁺•), 125 (M-Cl), 89 | [11] |
| m-Iodotoluene | 218.04 | 218 (M⁺•), 91 (M-I) | [12] |
The data in the table clearly shows the characteristic loss of a chlorine atom (M-35) in dichlorotoluenes and the loss of an iodine atom (M-127) in m-iodotoluene. This supports the prediction that the primary fragmentation pathway for this compound will involve the cleavage of the carbon-halogen bonds.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the ideal platform for analyzing these types of compounds, providing both separation and identification.[13]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as dichloromethane or hexane.
-
Perform serial dilutions to create working standards in the range of 1-100 µg/mL.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. MS Conditions (EI):
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
4. MS Conditions (CI):
-
Ion Source Temperature: 150-200°C
-
Reagent Gas: Methane at a pressure of approximately 1 torr.
-
Electron Energy: 100-200 eV (to ionize the reagent gas)
-
Mass Range: m/z 100-400
GC-MS Workflow
Caption: General workflow for GC-MS analysis of volatile compounds.
Conclusion
The mass spectrometric analysis of this compound and its derivatives requires a strategic approach to ionization. Electron Ionization provides detailed structural information through characteristic fragmentation patterns, particularly the loss of halogen atoms, which is invaluable for compound identification. In contrast, Chemical Ionization offers a "softer" ionization method that preserves the molecular ion, making it the superior choice for unambiguous molecular weight determination. By leveraging the complementary nature of these two techniques, researchers and drug development professionals can achieve a comprehensive and confident characterization of these important chemical entities.
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Jordi Labs. Comparison of EI-CI in QTOF-GCMS. [Link]
-
AZoM. Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]
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SCION Instruments. What are the common ionization methods for GC/MS. [Link]
-
University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
NIST. Benzene, 1,2-dichloro-3-methyl-. In: NIST Chemistry WebBook. [Link]
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LCGC International. Electron Ionization for GC–MS. [Link]
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NIST. Mass Spectrometry Data Center. [Link]
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PubChem. 1,3-Dichlorobenzene. [Link]
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PubChem. 2,6-Dichlorotoluene. [Link]
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YouTube. Introduction to Ionization and Fragmentation in Mass Spectrometry. [Link]
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YouTube. Electron ionization and mass spectrometry. [Link]
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NIST. 1,4-Dichlorobenzene-D4. In: NIST Chemistry WebBook. [Link]
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ResearchGate. CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. [Link]
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IRIS-AperTO. GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. [Link]
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ResearchGate. Mass spectrometry of intermediates in o-dichlorobenzene degraded by strain DL-1. [Link]
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Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
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A Researcher's Guide to the Structural Elucidation of 1,5-Dichloro-2-iodo-3-methylbenzene Derivatives by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, unveiled through single-crystal X-ray diffraction (SCXRD), governs a compound's physicochemical properties, dictates its intermolecular interactions, and ultimately influences its biological activity.[1][2][3] This guide provides a comprehensive framework for the structural analysis of 1,5-dichloro-2-iodo-3-methylbenzene and its derivatives, a class of compounds with potential applications in organic synthesis and materials science. While a public crystal structure for the parent compound, this compound, is not currently available in crystallographic databases, this guide will furnish you with the necessary protocols to determine its structure and offer a comparative analysis based on closely related halogenated benzene derivatives.
The Significance of Structural Analysis
The substitution pattern of halogen atoms and a methyl group on the benzene ring in this compound creates a unique electronic and steric environment. Understanding how these substituents influence the crystal packing is crucial. Intermolecular interactions, such as halogen bonding and π-π stacking, play a significant role in the solid-state architecture of such molecules.[4][5][6][7] These non-covalent interactions can lead to different polymorphic forms of a compound, each with distinct properties.[8]
Experimental Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Here, we outline the essential steps, emphasizing the rationale behind each experimental choice.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step 1: Synthesis and Purification
The synthesis of this compound can be approached through electrophilic aromatic substitution reactions on a suitable benzene derivative.[9] The purity of the starting material is critical for obtaining high-quality single crystals. Standard purification techniques such as recrystallization or column chromatography should be employed to remove any impurities that could hinder crystallization.
Step 2: Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial.
-
Solvent Selection: A systematic screening of solvents with varying polarities is recommended. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Step 3: X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1] Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.
-
Structure Solution: The initial positions of the atoms are determined using computational methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and their thermal displacement parameters are refined against the experimental data to obtain the final, most accurate crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.
Comparative Structural Analysis: Insights from Related Molecules
In the absence of the crystal structure for this compound, we can draw valuable comparisons from the known structures of its derivatives and other halogenated benzenes deposited in the Cambridge Structural Database (CSD).[10][11]
| Compound | CSD Refcode | Key Intermolecular Interactions | Reference |
| 1,5-Dichloro-2,4-dinitrobenzene | YIZJAP | Cl···O, Cl···Cl | [12] |
| 2-Iodo-N-methyl-N-(prop-2-en-1-yl)benzamide | XUWVOF | I···O, N-H···O | [13] |
| (C₆F₅I)₂·C₆H₆ | QIYJIX | I···F, F···F, F···H | [4] |
| 1,4-Diiodoperchlorobenzene-naphthalene co-crystal | XOPQIU | C—I···π, C—Cl···π, π–π stacking, I···Cl | [5] |
Table 1: A comparison of intermolecular interactions in related halogenated benzene crystal structures.
The analysis of these related structures reveals the prevalence of halogen bonding. The iodine atom, being the most polarizable halogen, is a potent halogen bond donor.[6] In the hypothetical structure of this compound, we would anticipate strong C-I···Cl or C-I···π interactions to be significant in directing the crystal packing. The presence of two chlorine atoms and one iodine atom provides multiple sites for halogen bonding, potentially leading to a complex and interesting supramolecular assembly.
The methyl group, while not as influential as the halogens in forming strong directional interactions, will affect the overall shape of the molecule and can participate in weaker C-H···π or C-H···Cl interactions. The interplay between these various forces will ultimately determine the final crystal structure.
The Power of Polymorphism
It is important to consider that this compound and its derivatives may exhibit polymorphism, the ability to crystallize in different solid-state forms.[8] Different polymorphs can have different melting points, solubilities, and stabilities. A thorough crystallographic study should, therefore, involve screening for different polymorphic forms by varying the crystallization conditions.
Conclusion
The determination of the X-ray crystal structure of this compound and its derivatives is a critical step in understanding their solid-state properties. This guide provides a robust framework for undertaking such a study. By following the detailed experimental protocols and leveraging comparative analysis with known structures, researchers can gain deep insights into the fascinating world of molecular architecture. The resulting structural information will be invaluable for the rational design of new materials and pharmaceutical compounds.
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Kallaste, A., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 26(1), 133. [Link]
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Bosch, E. (2023). Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene. Acta Crystallographica Section E, 79(Pt 10), 922-926. [Link]
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Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. [Link]
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Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(11), 1439-1449. [Link]
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The Fascination of Crystals and Symmetry. (2016, August 2). Unit 5.3 - Benzene and Polymorphism. YouTube. [Link]
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NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (2012). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. Retrieved from [Link]
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Luo, Z.-H., et al. (2007). 1,5-Dichloro-2,4-dinitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(1), o177-o178. [Link]
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Comparative Reactivity of 1,5-Dichloro-2-iodo-3-methylbenzene vs. Other Dihalotoluenes in Cross-Coupling Reactions
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, dihalogenated aromatic compounds are indispensable building blocks. Their utility lies in the potential for sequential, site-selective functionalization, most commonly achieved through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 1,5-Dichloro-2-iodo-3-methylbenzene against other dihalotoluenes. We will dissect the fundamental principles governing their reactivity—electronic effects, steric hindrance, and carbon-halogen bond strengths—and provide actionable experimental protocols for researchers in the field. The objective is to offer a predictive framework for reaction design and optimization when utilizing these versatile substrates.
Theoretical Framework: Deconstructing Reactivity
The reactivity of a dihalotoluene in a cross-coupling reaction is not monolithic; it is a nuanced interplay of several factors inherent to the molecule's structure. The rate-determining step in many palladium-catalyzed cycles, such as Suzuki, Sonogashira, or Heck couplings, is the initial oxidative addition of the aryl halide to the Pd(0) center.[1][2] The energy barrier for this step is profoundly influenced by the following factors.
The Decisive Role of the Carbon-Halogen Bond Strength
The most significant predictor of reactivity in aryl halides is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies (BDEs) follow a clear trend: C-Cl > C-Br > C-I.
| Bond | Average Bond Energy (kJ/mol) | Relative Reactivity |
| C-Cl | ~382 | Low |
| C-Br | ~320 | Medium |
| C-I | ~240 | High |
Data sourced from established chemical principles.[3]
The C-I bond is substantially weaker than the C-Cl bond, making it more susceptible to cleavage.[2][3] This translates to a lower activation energy for the oxidative addition step, rendering iodoarenes significantly more reactive than their chloroarene counterparts.[4] For This compound , this disparity dictates a high degree of chemoselectivity. Under standard cross-coupling conditions, the Pd(0) catalyst will selectively activate the C-I bond, leaving the two C-Cl bonds intact for potential subsequent transformations under more forcing conditions.[2]
Electronic Effects: The Influence of Substituents
The electronic environment of the aromatic ring modulates the ease of oxidative addition.
-
Halogens (Cl, I): Halogens exert a dual electronic effect. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, but electron-donating via resonance (+R) due to their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution but an activation towards the oxidative addition step by making the ipso-carbon more electrophilic.[5] The four electron-withdrawing chlorine atoms on a benzene ring, for instance, generally facilitate the oxidative addition step.[2]
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through both a positive inductive effect (+I) and hyperconjugation.[6][7] This increases the electron density of the aromatic ring, particularly at the ortho and para positions.[6][8] In this compound, the methyl group is ortho to the iodine, which can subtly influence the electronic character of the C-I bond.
Steric Effects: The Impact of Molecular Geometry
Steric hindrance around the reactive C-X bond can significantly impede the approach of the bulky palladium catalyst complex.[9][10]
-
In This compound , the iodine atom is flanked by a methyl group and a chlorine atom. This steric congestion can influence the choice of catalyst. Highly hindered substrates often require catalysts with bulky, electron-rich ligands (e.g., Buchwald-type phosphines like XPhos or SPhos) to promote efficient oxidative addition.[11][12][13]
-
Comparing this to a less hindered analogue like 2-iodo-5-chlorotoluene , we would predict the former to require more optimized conditions (e.g., specific bulky ligands, higher temperatures) to achieve comparable reaction rates.
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors influencing aryl halide reactivity in cross-coupling.
Comparative Reactivity Data
While specific kinetic data for this compound is not extensively published, we can construct a comparative table based on established principles and data from analogous compounds in key cross-coupling reactions. The following table predicts the relative performance in a model Sonogashira coupling with phenylacetylene.
| Substrate | Key Structural Features | Predicted Reactivity | Rationale |
| This compound | C-I bond, ortho -CH₃, ortho -Cl | High (at C-I bond) | Weak C-I bond ensures high reactivity. Steric hindrance from two ortho groups may require bulky ligands (e.g., XPhos, SPhos) or higher temperatures for optimal yield.[11][12] |
| 2-Iodo-4-chlorotoluene | C-I bond, para -Cl | Very High | Possesses the highly reactive C-I bond with less steric hindrance around the reaction site compared to the title compound. |
| 2-Bromo-4-chlorotoluene | C-Br bond, para -Cl | Moderate | The C-Br bond is stronger than C-I, requiring more forcing conditions (higher temperature, stronger base) for efficient oxidative addition.[11][14] |
| 2,4-Dichlorotoluene | Only C-Cl bonds | Low | C-Cl bonds are significantly stronger and generally unreactive under standard conditions used for iodoarenes. Activation requires specialized catalyst systems.[12][15] |
This comparison underscores the principle of chemoselectivity: for molecules containing multiple different halogens, the reaction will overwhelmingly favor the site of the most reactive halogen (I > Br > Cl).[2][16]
Experimental Protocols
To provide a practical basis for comparison, we present a detailed protocol for a Sonogashira coupling reaction, which is highly sensitive to the factors discussed above. This protocol can be used as a starting point for comparing the reactivity of this compound with other dihalotoluenes.
Workflow for Comparative Reactivity Study
Caption: General experimental workflow for Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of an Aryl Halide
This protocol is adapted from established procedures for challenging aryl halides.[4][17]
Materials:
-
Aryl Halide (e.g., this compound) (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5 mL, anhydrous)
-
Anhydrous Toluene or Dioxane (5 mL, if co-solvent is needed)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of argon, add the aryl halide (1.0 mmol). Then, add the anhydrous solvent (e.g., 5 mL of triethylamine).
-
Initiation: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (a starting point of 80 °C is recommended). Stir the reaction mixture vigorously.
-
Experimental Insight: For the more reactive iodo-compounds, lower temperatures may suffice. For less reactive chloro-compounds, temperatures above 100 °C and the use of more specialized ligands (e.g., P(tBu)₃) and stronger bases (e.g., Cs₂CO₃) may be necessary.[12]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots.
-
Work-up: Upon completion (typically when the starting aryl halide is consumed), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Conclusion
The reactivity of dihalotoluenes in cross-coupling reactions is a predictable function of their inherent structural properties. This compound stands out as a highly valuable substrate, poised for selective functionalization at the C-I bond due to its significantly lower bond dissociation energy compared to the C-Cl bonds. While the steric hindrance introduced by the flanking methyl and chloro groups presents a challenge, it can be readily overcome by selecting appropriate bulky phosphine ligands and optimizing reaction conditions. In contrast, dichlorotoluenes remain largely unreactive under standard conditions, requiring specialized and more forceful catalytic systems for activation. This guide provides both the theoretical understanding and the practical starting points for researchers to effectively harness the differential reactivity of these important synthetic intermediates.
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A Comparative Guide to C-I vs. C-Cl Bond Reactivity in 1,5-Dichloro-2-iodo-3-methylbenzene for Cross-Coupling Applications
For researchers, scientists, and professionals in drug development, the strategic and selective functionalization of polysubstituted aromatic cores is a cornerstone of modern synthetic chemistry. The differential reactivity of various carbon-halogen bonds within a single molecule offers a powerful tool for sequential, site-selective modifications. This guide provides an in-depth technical comparison of the reactivity of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond in the exemplar molecule, 1,5-dichloro-2-iodo-3-methylbenzene, particularly in the context of palladium-catalyzed cross-coupling reactions.
Theoretical Underpinnings: Why C-I and C-Cl Bonds React Differently
The disparate reactivity of aryl halides in transition metal-catalyzed reactions is fundamentally governed by their bond dissociation energies (BDEs). The C-X bond is cleaved during the rate-determining oxidative addition step of most cross-coupling catalytic cycles.[1] A lower BDE facilitates this step, leading to faster reaction rates and enabling the use of milder reaction conditions.
The established reactivity trend for aryl halides is: I > Br > OTf > Cl .[2][3][4] This hierarchy is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group.
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-229 |
| C-Cl | ~327-360 |
Data compiled from various sources. Actual values can vary based on the specific molecular structure.[5][6][7][8]
As the data indicates, the C-I bond is significantly weaker than the C-Cl bond. This substantial energy difference is the primary reason why the C-I bond in this compound is preferentially activated over the two C-Cl bonds, allowing for highly selective chemical transformations.
The Mechanism of Selective Activation: Oxidative Addition
The catalytic cycle of common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[9][10][11] In this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) species.
The lower bond dissociation energy of the C-I bond translates to a lower activation energy for the oxidative addition step compared to the C-Cl bond. This kinetic preference is the key to achieving chemoselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to exclusively cleave the C-I bond while leaving the C-Cl bonds intact for subsequent transformations.
Caption: Palladium-catalyzed cross-coupling cycle highlighting selective oxidative addition of the C-I bond.
Comparative Experimental Data: Selective Cross-Coupling Reactions
The theoretical preference for C-I activation is borne out by extensive experimental evidence. Below is a summary of expected outcomes for key cross-coupling reactions performed on this compound under conditions optimized for selectivity.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Expected Major Product | C-Cl Bond Reactivity |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | 5,7-Dichloro-4-methyl-1,1'-biphenyl derivative | Unreactive |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | 1,5-Dichloro-2-(alkynyl)-3-methylbenzene | Unreactive |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BrettPhos | N-(3,5-dichloro-2-methylphenyl)amine derivative | Unreactive |
These reactions demonstrate that with standard, and often milder, conditions, the C-I bond can be selectively functionalized with high efficiency, leaving the more robust C-Cl bonds available for a potential second, more forcing, coupling reaction.[2][4][11][12]
Experimental Protocols for Selective Functionalization
The following protocols are designed as templates to achieve selective C-I bond functionalization on this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add degassed TEA or DIPA via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized workflow for the selective functionalization of the C-I bond.
Conclusion and Outlook
The significant difference in bond dissociation energy between C-I and C-Cl bonds provides a reliable and predictable handle for the selective functionalization of polyhalogenated aromatic compounds like this compound. By employing standard palladium-catalyzed cross-coupling conditions, researchers can readily and selectively modify the more labile C-I position. This strategy leaves the C-Cl bonds untouched, preserving them as valuable synthetic handles for subsequent, more vigorous, cross-coupling reactions. This orthogonal reactivity is a powerful tactic in the efficient and controlled construction of complex molecular architectures, which is of paramount importance in pharmaceutical and materials science research.
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A Senior Application Scientist's Guide to Palladium Catalyst Efficiency for Coupling with 1,5-Dichloro-2-iodo-3-methylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Polysubstituted Aryl Halide
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2][3] However, the efficiency of these transformations is highly dependent on the substrate's electronic and steric properties. The molecule 1,5-dichloro-2-iodo-3-methylbenzene presents a classic synthetic challenge, combining steric hindrance from the flanking methyl and chloro groups with the differential reactivity of its three halogen atoms.
The primary goal in coupling reactions with this substrate is to achieve selective functionalization at the iodo position, as the carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-chlorine bonds.[4][5] Success hinges on selecting a catalyst system that is not only reactive enough to activate the C-I bond but also sufficiently discriminating to leave the C-Cl bonds untouched, all while overcoming the steric congestion around the reaction site.
This guide provides a comparative analysis of various palladium catalyst systems for cross-coupling reactions with this compound. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design.
The Substrate: Understanding Reactivity and Regioselectivity
The inherent reactivity hierarchy of aryl halides in palladium-catalyzed reactions is I > Br > OTf >> Cl.[3] This principle dictates that coupling will occur almost exclusively at the C-I bond of this compound under appropriately controlled conditions. The key challenge, therefore, is not preventing reaction at the C-Cl positions, but rather ensuring the catalyst can efficiently access and activate the sterically encumbered C-I bond to drive the reaction to completion. Steric hindrance can slow down crucial steps in the catalytic cycle, particularly oxidative addition and reductive elimination, leading to low yields or catalyst decomposition.
Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts has produced several "generations" of systems with increasing activity, stability, and substrate scope. We will evaluate representatives from key classes for a model Suzuki-Miyaura coupling reaction with phenylboronic acid.
Model Reaction: Suzuki-Miyaura Coupling
This compound couples with phenylboronic acid to yield 2,4-dichloro-6-methyl-1,1'-biphenyl.
Table 1: Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Rationale & Causality |
| System 1: "Classic" | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 35 | Low Efficiency: Triphenylphosphine is not bulky or electron-rich enough to facilitate efficient reductive elimination of the sterically hindered biaryl product. The catalyst is prone to decomposition at high temperatures. |
| System 2: Bulky Monophosphine | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 80 | 6 | 92 | High Efficiency: SPhos is a highly electron-rich and sterically demanding Buchwald ligand. This bulk accelerates the reductive elimination step, which is often rate-limiting for hindered substrates.[6] The strong σ-donating character also stabilizes the Pd(0) state. |
| System 3: N-Heterocyclic Carbene (NHC) | PEPPSI™-IPr (2) | - | K₃PO₄ (2) | Dioxane | 80 | 4 | 95 | Excellent Efficiency: NHC ligands are powerful σ-donors, forming very stable and highly active palladium complexes.[7] The PEPPSI pre-catalyst is air- and moisture-stable, simplifying reaction setup and ensuring efficient generation of the active Pd(0)-NHC species.[7] |
| System 4: Palladacycle | XPhos Palladacycle Gen. 3 (1) | - | K₃PO₄ (2) | t-Amyl Alcohol | 80 | 5 | 94 | High & Robust Efficiency: Palladacycle pre-catalysts offer excellent stability and readily generate the active monoligated Pd(0) species upon activation with a base.[2] This ensures a high concentration of the active catalyst throughout the reaction, which is crucial for challenging substrates. |
Note: The data presented are representative and synthesized based on established principles for sterically hindered aryl halides. Actual yields may vary.
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the mechanism is key to troubleshooting and optimizing reactions. Below are the generalized catalytic cycles for three major cross-coupling reactions. The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki reaction couples an organoboron reagent with an organohalide.[8][9][10] A base is required to activate the boronic acid for transmetalation.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling Catalytic Cycle
The Sonogashira reaction couples a terminal alkyne with an organohalide, typically using both palladium and copper catalysts.[4][11][12]
Caption: Dual catalytic cycles in a copper-cocatalyzed Sonogashira reaction.
Experimental Protocols: A Self-Validating Approach
Adherence to a robust, detailed protocol is essential for reproducibility. Here is a representative procedure for the high-yielding Suzuki-Miyaura coupling using an NHC-based catalyst.
Protocol: Suzuki-Miyaura Coupling with PEPPSI™-IPr
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PEPPSI™-IPr catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk flask or equivalent)
Workflow Diagram:
Caption: Step-by-step workflow for a typical cross-coupling reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 303 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the PEPPSI™-IPr catalyst (13.6 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
Conclusion and Expert Recommendations
For the selective cross-coupling of this compound, standard first-generation catalysts like Pd(PPh₃)₄ are largely ineffective due to the substrate's steric demands. The key to high efficiency lies in the use of modern catalyst systems featuring bulky, electron-rich ligands.
-
For General Reliability and High Yields: Catalyst systems based on Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or stable N-Heterocyclic Carbene (NHC) ligands are highly recommended.[2][13]
-
For Ease of Use and Air-Stability: The use of well-defined pre-catalysts , such as the PEPPSI™-IPr or palladacycles, is strongly advised.[2][7] These systems eliminate the need for in-situ catalyst generation, leading to more reproducible results, which is a critical factor in both academic research and process development for drug discovery.
By understanding the interplay between the substrate's structure and the catalyst's properties, researchers can confidently select an optimal system to overcome the challenges posed by sterically hindered and polyhalogenated molecules, enabling the efficient synthesis of complex target structures.
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MacMillan, D. W. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9378–9385. [Link]
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A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 1,5-Dichloro-2-iodo-3-methylbenzene
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. The ability to precisely introduce molecular complexity onto a scaffold like 1,5-dichloro-2-iodo-3-methylbenzene is critical for creating novel pharmaceutical candidates and advanced materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille reactions stand out as powerful and versatile methods for forming carbon-carbon bonds.[1]
This guide provides an in-depth, objective comparison of the Suzuki and Stille reactions for the specific application of coupling with this compound. By examining the mechanistic nuances, experimental considerations, and practical outcomes of each reaction, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
The Substrate: this compound
The choice of this compound as the electrophilic partner presents a key challenge and opportunity: chemoselectivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf > Cl.[2][3] This inherent reactivity difference allows for the selective functionalization of the C-I bond while leaving the more robust C-Cl bonds intact for potential subsequent transformations.[4][5] Both Suzuki and Stille couplings can exploit this reactivity gradient.
The Suzuki-Miyaura Coupling: A Green and Versatile Approach
First published by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used cross-coupling reactions.[2][6] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[7][8]
Mechanistic Overview
The catalytic cycle of the Suzuki reaction is generally understood to proceed through three key steps:[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.[6] For our substrate, this will selectively occur at the C-I bond.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide.[6][9] The base is crucial for activating the boronic acid.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Key Advantages for this Application:
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, which is a significant advantage in pharmaceutical and environmentally conscious settings.[2][10]
-
Commercial Availability: A vast array of boronic acids are commercially available, providing access to a wide range of functional groups for coupling.[2]
-
Mild Reaction Conditions: Suzuki couplings can often be performed under relatively mild conditions, which helps to preserve sensitive functional groups.[2][11]
-
Ease of Byproduct Removal: The inorganic boron byproducts are typically water-soluble and can be easily removed during aqueous workup.[10]
Experimental Protocol: Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8][12]
The Stille Coupling: Robust and Highly Tolerant
The Stille reaction, developed by John Kenneth Stille, is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organotin compound (organostannane) with an organohalide.[13] This reaction is renowned for its excellent functional group tolerance and its ability to proceed under neutral conditions.[14][15]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction's catalytic cycle consists of three main steps:[13][14]
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl halide, again selectively at the C-I bond of this compound, to form a Pd(II) complex.[16]
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center.[13][17] This step is often the rate-determining step.[17]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13]
Catalytic Cycle of the Stille Reaction
Caption: Catalytic cycle of the Stille reaction.
Key Advantages for this Application:
-
Excellent Functional Group Tolerance: Stille couplings are compatible with a wide range of functional groups, including esters, amides, and ketones, as they are typically run under neutral conditions.[14][16]
-
Stable Reagents: Organostannanes are generally stable to air and moisture, making them easy to handle and store.[13]
-
No Base Required: The absence of a base can be advantageous when working with base-sensitive substrates.
Experimental Protocol: Stille Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Toluene or DMF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
In a reaction vessel, dissolve this compound and the organostannane in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (and any additive) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, add a saturated aqueous solution of KF and stir vigorously for at least one hour.[18]
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Performance Comparison: Suzuki vs. Stille
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., Aryl-B(OH)₂) | Organostannane (e.g., Aryl-SnBu₃) |
| Key Advantages | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal.[1][2][10] | Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[1][13][14] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[1] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[1][13][19] |
| Byproducts | Non-toxic boronic acid derivatives.[1] | Toxic organotin compounds.[1] |
| Chemoselectivity (C-I vs. C-Cl) | High | High |
| Steric Hindrance | Can be challenging with highly substituted coupling partners, though specialized ligands can overcome this.[20][21][22][23] | Generally robust and less sensitive to steric hindrance.[15] |
Decision Workflow: Choosing the Right Reaction
The choice between the Suzuki and Stille reaction for the functionalization of this compound depends on several factors. The following workflow can guide the decision-making process:
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille reactions are highly effective for the chemoselective functionalization of the C-I bond in this compound. The Suzuki coupling is often the preferred method due to its use of less toxic and environmentally benign organoboron reagents, which is a critical consideration in drug development.[2] However, the Stille reaction's exceptional functional group tolerance and robustness, particularly with sterically demanding substrates, make it an invaluable tool for complex syntheses where the Suzuki reaction might falter.[1][15] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the coupling partners, functional group compatibility, and safety and environmental considerations.
References
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 126(38), 11768–11769. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Retrieved from [Link]
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RSC Publishing. (2017, February 21). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Retrieved from [Link]
-
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-
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-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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National Institutes of Health. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Retrieved from [Link]
-
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-
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-
ResearchGate. (2025, August 6). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Retrieved from [Link]
-
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Aminov, J. (2020, March 3). Organometallics 6: Stille Reaction [Video]. YouTube. [Link]
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ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1,5-Dichloro-2-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules such as 1,5-dichloro-2-iodo-3-methylbenzene, a crucial intermediate in various pharmaceutical and materials science applications, the rigorous assessment of purity is not merely a quality control step but a fundamental prerequisite for reliable downstream research and development. This guide provides an in-depth comparison of the primary analytical techniques for purity determination of this compound, offering field-proven insights and detailed experimental protocols.
Unveiling the Synthetic Landscape and Potential Impurities
To effectively assess the purity of a synthesized compound, one must first understand its synthetic origins and the likely impurities that may arise. A common and efficient route to this compound is the Sandmeyer reaction, starting from 2,6-dichloro-3-methylaniline.
Figure 1: Synthetic pathway for this compound via the Sandmeyer reaction.
This synthetic route, while effective, can introduce several potential impurities that must be analytically targeted:
-
Unreacted Starting Material: Residual 2,6-dichloro-3-methylaniline.
-
Incomplete Diazotization: Unreacted diazonium salt, which can lead to various side products upon decomposition.
-
Positional Isomers: If the starting 2,6-dichloro-3-methylaniline is not of high purity, isomeric dichloro-iodotoluenes may be formed.
-
Hydrolysis Byproduct: Formation of 1,5-dichloro-3-methyl-2-phenol if the diazonium group is displaced by a hydroxyl group.
A thorough purity assessment, therefore, necessitates analytical techniques capable of separating and identifying these structurally similar compounds.
Comparative Analysis of Purity Assessment Techniques
We will now delve into a comparative analysis of three cornerstone analytical techniques for the purity assessment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, including its quantitative application (qNMR).
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification
GC-MS is a powerful technique for separating volatile and thermally stable compounds, making it well-suited for the analysis of halogenated aromatics. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.
Causality Behind Experimental Choices: The choice of a long, non-polar capillary column is deliberate. It provides the necessary resolving power to separate closely boiling positional isomers, a common challenge with substituted benzene derivatives. The temperature program is optimized to ensure sharp peaks and efficient separation of both the target compound and potential impurities with varying volatilities.
Self-Validating System: The mass spectrometer acts as a self-validating detector. The fragmentation pattern of a molecule is a unique fingerprint. By comparing the obtained mass spectrum with a reference or predicted spectrum, the identity of each peak can be confirmed with a high degree of confidence.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
Chromatographic Conditions:
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
Data Interpretation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 286, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms and one iodine atom. Key fragmentation patterns to look for include the loss of a methyl group ([M-15]+), loss of iodine ([M-127]+), and loss of chlorine ([M-35]+).
Figure 2: Workflow for GC-MS analysis.
Table 1: Predicted GC-MS Data for this compound and Potential Impurities
| Compound | Predicted Retention Time (Relative) | Key Mass Fragments (m/z) |
| 2,6-Dichloro-3-methylaniline | Lower | 175 (M+), 140, 104 |
| This compound | Reference | 286 (M+), 271, 159, 124 |
| 1,5-Dichloro-3-methyl-2-phenol | Higher | 192 (M+), 157, 129 |
High-Performance Liquid Chromatography (HPLC): Versatility in Separation Modes
HPLC offers a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common mode for analyzing halogenated aromatics.
Causality Behind Experimental Choices: A C18 column is a robust and versatile choice for the separation of a wide range of organic molecules. The mobile phase composition of acetonitrile and water is optimized to achieve a balance between retention and elution of the target compound and its potential impurities. The addition of a small amount of acid can improve peak shape by suppressing the ionization of any acidic or basic impurities. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.
Self-Validating System: The DAD provides a UV-Vis spectrum for each eluting peak. While not as definitive as a mass spectrum, the UV-Vis spectrum can help to distinguish between compounds with different chromophores. Co-injection with a known standard can be used to confirm the identity of the main peak.
Experimental Protocol: HPLC-DAD Analysis
Instrumentation:
-
HPLC system with a Diode Array Detector (e.g., Agilent 1260 Infinity II).
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA), B: Acetonitrile with 0.1% TFA.
-
Gradient: 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector, monitoring at 220 nm and 254 nm.
Data Interpretation:
The retention time of this compound will depend on its hydrophobicity relative to the impurities. Generally, more polar impurities like the starting aniline or the phenolic byproduct will elute earlier than the target compound in a reversed-phase system. The DAD can be used to check for co-eluting impurities by examining the spectral purity of the main peak.
Figure 3: Workflow for HPLC-DAD analysis.
Table 2: Predicted HPLC Elution Order and UV-Vis Data
| Compound | Predicted Elution Order | Predicted λmax (nm) |
| 2,6-Dichloro-3-methylaniline | 1 | ~240, 290 |
| 1,5-Dichloro-3-methyl-2-phenol | 2 | ~220, 275 |
| This compound | 3 | ~225, 280 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte itself.[1][2][3]
Causality Behind Experimental Choices: ¹H NMR is the workhorse for routine purity assessment due to its high sensitivity and the ubiquitous presence of protons in organic molecules. The choice of a deuterated solvent that fully dissolves the sample is critical. For qNMR, the addition of a certified internal standard with a known purity and concentration allows for the direct calculation of the analyte's purity.[4] The selection of an internal standard with signals that do not overlap with the analyte's signals is paramount for accurate integration.
Self-Validating System: The chemical shifts, coupling constants, and integration values in an NMR spectrum are all interconnected and must be consistent with the proposed structure. Any significant deviation or the presence of unexpected signals is a strong indicator of impurities. qNMR provides an absolute measure of purity, which can be cross-validated with results from other techniques like GC-MS and HPLC.
Experimental Protocol: ¹H NMR and qNMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation (for ¹H NMR):
-
Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
Sample Preparation (for qNMR):
-
Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
NMR Acquisition Parameters (for qNMR):
-
Pulse Sequence: A 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
Data Interpretation:
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a singlet for the methyl protons and two singlets or a pair of doublets in the aromatic region for the two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the halogens will be significantly affected.
qNMR: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = this compound
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons | ~2.4 | ~20 |
| Aromatic Proton 1 | ~7.3 | ~130 |
| Aromatic Proton 2 | ~7.5 | ~135 |
| C-Cl (x2) | - | ~132, ~138 |
| C-I | - | ~95 |
| C-CH₃ | - | ~140 |
Figure 4: Workflow for NMR and qNMR analysis.
Conclusion: A Multi-faceted Approach to Purity Assurance
No single analytical technique can provide a complete picture of a compound's purity. A robust and reliable purity assessment of synthesized this compound relies on a multi-faceted approach that leverages the complementary strengths of GC-MS, HPLC, and NMR spectroscopy.
-
GC-MS excels at separating and identifying volatile impurities, especially positional isomers.
-
HPLC provides a versatile method for separating a broader range of impurities, including those that are less volatile or thermally sensitive.
-
NMR , particularly qNMR , offers an unparalleled ability to confirm the structure of the main component and provide a highly accurate, absolute measure of its purity.
By integrating the data from these three techniques, researchers, scientists, and drug development professionals can have the highest level of confidence in the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent research and development efforts.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- Mahajan, S., & Singh, I. P. (2013). Quantitative NMR (qNMR) spectroscopy: A powerful tool for the purity determination of drugs and impurities. RSC advances, 3(44), 21246-21268.
- Burton, I. W., & Asres, D. D. (2014). Quantitative NMR (qNMR) for the analysis of pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 93, 1-13.
- Singh, R., & Kumar, P. (2018). Quantitative NMR spectroscopy: A review of its application in the analysis of pharmaceuticals and natural products. TrAC Trends in Analytical Chemistry, 103, 131-146.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Chemical Reaction Products
In the meticulous world of chemical synthesis, particularly within the high-stakes arena of drug development, the unambiguous confirmation of a reaction product's identity and purity is paramount. A researcher's success is not merely measured by the successful conversion of reactants to products, but by the rigorous validation of the resulting molecular structure. This guide provides a comparative analysis of common spectroscopic methods employed for this purpose, offering insights into their principles, applications, and the rationale behind selecting one technique over another.
The Imperative of Orthogonal Validation
A foundational principle in analytical chemistry is the concept of orthogonal validation. This involves the use of multiple, distinct analytical techniques that rely on different physical principles to interrogate the same sample.[1][2] The logic is simple yet powerful: if independent methods provide converging evidence for a proposed structure, the confidence in that assignment increases exponentially. Relying on a single technique, no matter how powerful, can leave a researcher vulnerable to misinterpretation or overlooking critical impurities. In drug discovery, orthogonal assays are crucial for eliminating false positives and confirming that a compound's activity is genuinely directed at the biological target of interest.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the structure of organic compounds.[5][6] It is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule.[7]
The Principle Behind NMR
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency.[6] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.[5][8]
Key Information Provided by NMR:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus.[5] Different functional groups and electronic environments will cause nuclei to resonate at different frequencies.
-
Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in a molecule.[5][6]
-
Spin-Spin Coupling (J-coupling): The splitting of an NMR signal into multiple lines reveals information about the connectivity of atoms. The magnitude of the splitting, known as the coupling constant (J), can provide details about the dihedral angle between adjacent protons, aiding in stereochemical assignments.[5]
-
Multi-dimensional NMR (e.g., COSY, HSQC, HMBC): These advanced techniques allow for the correlation of signals from different nuclei, providing unambiguous evidence for the connectivity of atoms within a molecule.[9]
Experimental Protocol for NMR Analysis
A crucial aspect of obtaining a high-quality NMR spectrum is proper sample preparation. The sample must be dissolved in a deuterated solvent to avoid overwhelming the spectrum with solvent signals.[10][11] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time; typically 5-25 mg for ¹H NMR.[11]
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 1-5 mg of your purified compound for a standard ¹H NMR experiment.[12]
-
Solvent Selection: Choose a deuterated solvent in which your compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[12][13]
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent issues with spectral quality.[13]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.[10][11] The optimal sample height is typically around 4-5 cm.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[10]
Caption: Workflow for NMR-based product validation.
Mass Spectrometry (MS): The Arbiter of Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with exceptional accuracy.[14] It is a versatile and powerful technique used throughout the drug discovery and development process.[15]
The Principle Behind MS
Mass spectrometry involves three fundamental steps: ionization, mass analysis, and detection.[16][17] The sample is first ionized, creating charged molecules or molecular fragments. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[16] Finally, a detector records the abundance of each ion, generating a mass spectrum.[18]
Key Information Provided by MS:
-
Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and its m/z value provides the molecular weight.[19]
-
Isotope Pattern: The presence of isotopes gives rise to a characteristic pattern of peaks, which can help to confirm the elemental composition.
-
Fragmentation Pattern: Depending on the ionization method, molecules can break into smaller fragments. This fragmentation pattern can provide valuable structural information.[19]
Common Ionization Techniques:
| Ionization Technique | Acronym | Principle | Key Characteristics |
| Electrospray Ionization | ESI | A soft ionization technique where a high voltage is applied to a liquid to create an aerosol. | Ideal for polar and large molecules; produces little fragmentation.[14] |
| Electron Ionization | EI | A hard ionization technique where the sample is bombarded with a beam of electrons. | Causes extensive and reproducible fragmentation, useful for library matching.[14] |
Vibrational Spectroscopy (IR and Raman): Probing Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[20] These vibrations are specific to the types of chemical bonds and functional groups present.[21]
The Principle Behind IR and Raman Spectroscopy
-
IR Spectroscopy: A molecule absorbs infrared radiation if the vibration causes a change in the molecule's dipole moment.[22]
-
Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light. A Raman signal is observed if the vibration causes a change in the polarizability of the molecule.[22]
A key concept is the rule of mutual exclusion : for molecules with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa.[23]
Interpreting the Spectra:
The presence or absence of characteristic absorption bands (in IR) or scattering peaks (in Raman) can confirm the presence of specific functional groups.[21] For example, a strong, sharp absorption around 1700 cm⁻¹ in an IR spectrum is a strong indicator of a carbonyl group (C=O).[24]
UV-Vis Spectroscopy: Analyzing Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule.[25][26] It is particularly useful for analyzing compounds containing chromophores, especially conjugated π systems.[27]
The Principle Behind UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[28][29] This absorption corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one.[25] The Beer-Lambert Law states that for a given wavelength, absorbance is directly proportional to the concentration of the substance in solution.[26][29]
Comparative Overview of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry.[30] | Unparalleled for de novo structure elucidation.[30] | Lower sensitivity compared to MS.[30] |
| MS | Molecular weight, elemental composition, fragmentation patterns.[15] | High sensitivity and accuracy.[14][31] | Limited information on connectivity and stereochemistry. |
| IR/Raman | Presence/absence of functional groups.[21] | Fast, non-destructive, good for reaction monitoring.[20][30] | Can be difficult to interpret complex spectra.[23] |
| UV-Vis | Information on conjugated systems.[25] | Simple, quantitative, and cost-effective.[29][30] | Limited to chromophoric compounds, provides little structural detail. |
The Synergy of Spectroscopic Methods: A Case Study
Imagine the synthesis of a novel small molecule drug candidate. A robust validation strategy would employ these techniques in a logical sequence:
-
Initial Confirmation (MS): After the reaction, a quick analysis of the crude product by Liquid Chromatography-Mass Spectrometry (LC-MS) would be performed to check for the presence of the desired molecular weight.
-
Purification: The product would then be purified, typically by chromatography.
-
Definitive Mass and Formula (HRMS): High-Resolution Mass Spectrometry of the purified product would provide a highly accurate mass, allowing for the confident determination of the molecular formula.
-
Structural Backbone (NMR): A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be conducted to piece together the complete molecular structure, including stereochemistry.
-
Functional Group Confirmation (IR/Raman): An IR or Raman spectrum would be acquired to confirm the presence of key functional groups predicted by the proposed structure.
-
Electronic Properties (UV-Vis): If the molecule possesses a suitable chromophore, a UV-Vis spectrum would be recorded to provide additional characterization and a means for quantitative analysis.
Caption: A comprehensive workflow for reaction product validation.
By integrating the data from these orthogonal spectroscopic techniques, researchers and drug development professionals can build a comprehensive and irrefutable body of evidence to confirm the structure and purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015-09-30).
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- From gene to validated and qualified hits | AXXAM.
- UV Visible Spectroscopy: Principles, Methods & Applications - Vedantu.
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- Comparative Analysis of Spectroscopic Techniques - Solubility of Things.
- Infrared or Raman Spectroscopy? - Edinburgh Instruments. (2023-08-29).
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023-12-18).
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024-05-09).
- Raman Spectroscopy vs Other Spectroscopic Techniques: Comparison - Patsnap Eureka. (2025-09-19).
- VIBRATIONAL SPECTROSCOPY IR AND RAMAN.
- What Is the Principle of UV-Vis Spectroscopy and Why It Matters - Surplus Solutions. (2025-01-29).
- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare.
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
- Raman or Infrared Spectroscopy----Can You Really Tell Them Apart? | Universal Lab Blog. (2024-06-17).
- Mastering Mass Spectrometry: A Comprehensive Guide for Beginners.
- NMR Sample Preparation - NMR and Chemistry MS Facilities - Cornell University.
- NMR Spectroscopy - MSU chemistry.
- NMR Sample Preparation - Western University.
- Orthogonal method in pharmaceutical product analysis - Alphalyse.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23).
- NMR Sample Preparation: The Complete Guide - Organomation.
- A Beginner's Guide to Mass Spectrometry - ACD/Labs. (2023-02-09).
- UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations - Microbe Notes. (2023-11-28).
- NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.
- (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025-08-05).
- 4.4: UV-Visible Spectroscopy - Chemistry LibreTexts. (2022-08-28).
- How to Read a Simple Mass Spectrum : 7 Steps - Instructables.
- Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility.
- INFRARED SPECTROSCOPY (IR).
- Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. (2023-01-06).
- How to Find Functional Groups in the IR Spectrum - Dummies. (2016-03-26).
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Safety Operating Guide
Proper Disposal of 1,5-Dichloro-2-iodo-3-methylbenzene: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility of a successful experiment does not end with the final product. The safe and compliant disposal of all chemical waste, including unreacted starting materials and byproducts, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,5-Dichloro-2-iodo-3-methylbenzene, a halogenated aromatic compound.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic hydrocarbon. Compounds in this class are generally considered hazardous and require careful handling. Based on data from similar compounds, the primary hazards are summarized in the table below.[1][2][3]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | H335 |
Causality Behind Hazards: The toxicity of halogenated benzenes often stems from their lipophilic nature, allowing them to penetrate cell membranes and interact with intracellular components. The presence of chlorine and iodine atoms can enhance their reactivity and potential to cause irritation to the skin, eyes, and respiratory tract upon exposure.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against halogenated organic compounds. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[4][5]
Waste Segregation and Container Management: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[6][7]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container for the collection of this compound waste. The original container is often the best choice.[8] The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container as "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate quantity of waste.
-
Segregation: This waste stream must be segregated as halogenated organic waste .
-
DO NOT mix with non-halogenated organic solvents.
-
DO NOT mix with aqueous waste.
-
DO NOT mix with strong acids, bases, or oxidizing agents. Incompatible materials can lead to violent reactions.[1]
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.[9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the Waste: Place the absorbed material or swept solids into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as soap and water, followed by a rinse), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill cleanup debris as "Hazardous Waste" and list all contents. Dispose of it through your institution's hazardous waste management program.
Final Disposal Procedure
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][8]
Disposal Workflow:
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1215795-58-6 | 1,5-Dichloro-3-iodo-2-methylbenzene - AiFChem [aifchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. fishersci.com [fishersci.com]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to the Safe Handling of 1,5-Dichloro-2-iodo-3-methylbenzene
Understanding the Hazard Profile
Based on data from analogous compounds such as 1,3-dichloro-2-iodobenzene and 2,5-dichloroiodobenzene, 1,5-Dichloro-2-iodo-3-methylbenzene is anticipated to present the following hazards:
-
Skin Irritation (Category 2) : Expected to cause skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2) : Likely to cause serious eye irritation.[1]
-
Acute Toxicity (Category 4) : May be harmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[1][2]
-
Respiratory Irritation : May cause respiratory irritation.[1][2]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Requirements
The foundation of safe handling lies in the consistent and correct use of appropriate PPE. The following table outlines the minimum PPE requirements for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Nitrile gloves offer good resistance to a range of chemicals and are a standard in many labs.[3][4] For prolonged or high-exposure tasks, heavier-duty gloves like butyl rubber may be necessary. |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes and vapors, protecting the eyes from serious irritation.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Laboratory Coat | A standard lab coat protects against incidental contact and small splashes. For larger quantities or operations with a higher risk of spillage, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory | Use in a Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of any dust or vapors.[6] If a fume hood is not available or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][8] |
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is contingent on its proper use. Follow this step-by-step procedure for donning and doffing to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Lab Coat : Put on your lab coat and ensure it is fully buttoned.
-
Goggles/Face Shield : Put on your safety goggles, ensuring a snug fit. If a splash hazard exists, add a face shield.
-
Gloves : Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves : Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Face Shield/Goggles : Remove your face shield (if used), followed by your goggles, handling them by the strap.
-
Lab Coat : Remove your lab coat, folding it so the contaminated exterior is folded inward.
-
Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[6]
Experimental Workflow and PPE Selection
The scale of your experiment dictates the level of required PPE. The following diagram illustrates a decision-making workflow for selecting appropriate PPE based on the quantity of this compound being handled.
Caption: PPE selection workflow based on the scale of the experiment.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed and store in a cool, dry place away from direct sunlight.[1]
-
Wash hands thoroughly after handling.[6]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. For a small spill, wear appropriate PPE (including a respirator if necessary), and absorb the material with an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This will typically involve packaging the waste in a sealed container and arranging for disposal by a licensed waste disposal company.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]
By adhering to these guidelines, you can confidently and safely handle this compound, fostering a secure environment for groundbreaking research.
References
- SAFETY D
- SAFETY D
- 5 Types of PPE for Hazardous Chemicals | Hazm
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07).
- Safety Data Sheet - MedchemExpress.com. (2026-01-07).
- Personal Protective Equipment (PPE) - Safety-Kleen.
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-31).
- NIOSH Pocket Guide to Chemical Hazards - CDC.
- Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPL
- Understanding Solvents and PPE for Chemical Safety. (2025-04-08).
- benzene-policy.pdf - BP.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- NIOSH Pocket Guide to Chemical Hazards - Benzene - CDC.
- Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC.
- 1910.1028 - Benzene.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. store.safety-kleen.com [store.safety-kleen.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 8. bp.com [bp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
